Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZEJHBIFIMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363398 | |
| Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20699-86-9 | |
| Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-nitro-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis protocol, this document outlines a reliable two-step pathway. The core of this methodology involves the initial preparation of a benzo[b]thiophene precursor followed by a regioselective nitration.
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional organic materials. The introduction of a nitro group onto this scaffold significantly enhances its utility as a synthetic intermediate, allowing for further functionalization, most notably through reduction to the corresponding amine. This guide focuses on the synthesis of this compound, providing detailed experimental considerations and a discussion of the key chemical transformations.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process:
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Synthesis of Methyl benzo[b]thiophene-2-carboxylate: This precursor can be synthesized via several established methods for constructing the benzo[b]thiophene core.
-
Nitration of Methyl benzo[b]thiophene-2-carboxylate: This crucial step introduces the nitro group onto the benzene ring of the benzo[b]thiophene system. The regioselectivity of this reaction is highly dependent on the chosen nitrating agent and reaction conditions.
The overall synthetic scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl benzo[b]thiophene-2-carboxylate (Precursor)
While various methods exist for the synthesis of the benzo[b]thiophene core, a common and effective approach is the reaction of a substituted thiophenol with an α-halo-ester followed by cyclization. The following is a generalized protocol that can be adapted.
Materials:
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2-Mercaptobenzoic acid
-
Methyl 2-chloroacetate
-
Sodium methoxide
-
Methanol
-
Polyphosphoric acid (PPA)
Procedure:
-
Thioether Formation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid in methanol. To this solution, add a solution of sodium methoxide in methanol at room temperature.
-
Slowly add methyl 2-chloroacetate to the reaction mixture and stir at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether.
-
Cyclization: Add the crude thioether to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) and stir for 2-4 hours.
-
Pour the hot reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl benzo[b]thiophene-2-carboxylate.
Step 2: Nitration of Methyl benzo[b]thiophene-2-carboxylate
The nitration of the benzo[b]thiophene ring system is a critical step where regioselectivity is a key consideration. Studies on analogous compounds, such as benzo[b]thiophene-3-carboxylic acid, have shown that nitration using potassium nitrate in concentrated sulfuric acid at low temperatures favors the formation of the 5- and 6-nitro isomers.[1] This approach is adapted here to favor the synthesis of the desired 5-nitro isomer.
Materials:
-
Methyl benzo[b]thiophene-2-carboxylate
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully add Methyl benzo[b]thiophene-2-carboxylate to concentrated sulfuric acid, ensuring the temperature is maintained at or below 20 °C. Cool the mixture to 0 °C in an ice bath.
-
While maintaining the temperature at 0 °C, add finely powdered potassium nitrate portion-wise with vigorous stirring.
-
Continue stirring the reaction mixture at 0 °C for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and the crude product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
The aqueous filtrate can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Combine the precipitated solid with the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that the yields are estimates based on related reactions and will require experimental optimization.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Anticipated Yield (%) |
| 1 | 2-Mercaptobenzoic acid, Methyl 2-chloroacetate | Sodium methoxide, PPA | Methanol | RT, then 80-100 | 14-22 | Methyl benzo[b]thiophene-2-carboxylate | 60-80 |
| 2 | Methyl benzo[b]thiophene-2-carboxylate | KNO₃, H₂SO₄ | - | 0 | 2-4 | This compound | 40-60 |
Mandatory Visualization
Experimental Workflow
The logical flow of the experimental procedure for the nitration step is illustrated in the following diagram.
Caption: Experimental workflow for the nitration of Methyl benzo[b]thiophene-2-carboxylate.
Regioselectivity of Nitration
The regiochemical outcome of the nitration of benzo[b]thiophene derivatives is highly dependent on the reaction conditions. The electron-withdrawing carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic attack, directing nitration to the benzene ring.
Caption: Influence of reaction conditions on the regioselectivity of nitration.
References
Reactions of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry. The benzothiophene scaffold is recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of the nitro group at the 5-position and the methyl ester at the 2-position makes this molecule a versatile intermediate for the synthesis of a diverse range of more complex derivatives. The electron-withdrawing nature of the nitro group influences the reactivity of the benzothiophene ring system and also serves as a synthetic handle for further functionalization, most notably through its reduction to an amino group. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, complete with experimental protocols and quantitative data to aid in its application in research and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of an appropriately substituted benzaldehyde with a thioglycolate derivative. A common and high-yielding method involves the reaction of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate in the presence of a base.[1]
Experimental Protocol: Synthesis of this compound[1]
To a solution of 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate, a suitable base such as triethylamine is added. The reaction mixture is heated, often under microwave irradiation to reduce reaction times, to afford this compound in high yield.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |
| 2-chloro-5-nitrobenzaldehyde | Methyl thioglycolate | Triethylamine | DMSO | Microwave, 130 °C, 11 min (as part of a multi-step synthesis to a different final product) | High |
Note: While the reference describes this reaction as the first step in a multi-step synthesis, the high yield indicates its efficiency.
Key Reactions of this compound
The reactivity of this compound is dominated by transformations of the nitro and ester functional groups. These reactions open up avenues for a wide range of derivatives with potential biological activities.
Hydrolysis of the Methyl Ester
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, 5-nitrobenzo[b]thiophene-2-carboxylic acid. This transformation is typically carried out under basic conditions, and microwave-assisted methods can significantly accelerate the process.[1] The resulting carboxylic acid is a key intermediate for the synthesis of amide and other ester derivatives.
This compound is treated with a base such as sodium hydroxide in a suitable solvent system (e.g., methanol/water) and heated under microwave irradiation. Acidification of the reaction mixture then precipitates the carboxylic acid product.
Table 2: Hydrolysis of this compound
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| This compound | NaOH (aq) | Methanol | Microwave heating | 5-Nitrobenzo[b]thiophene-2-carboxylic acid | High |
Reduction of the Nitro Group
The reduction of the 5-nitro group to a 5-amino group is arguably the most critical reaction of this molecule, as it provides a gateway to a vast array of derivatives, particularly in the context of drug discovery. The resulting amine, Methyl 5-aminobenzo[b]thiophene-2-carboxylate, is a versatile intermediate for the synthesis of amides, sulfonamides, and for the construction of fused heterocyclic systems.
Common reagents for the reduction of aromatic nitro groups include metals in acidic media (e.g., tin(II) chloride in HCl, or iron powder in acetic acid) and catalytic hydrogenation (e.g., H₂ over Pd/C). The choice of reducing agent can be critical to avoid the reduction of other functional groups.
While a specific protocol for this compound is not detailed in the provided search results, a general and reliable method for the reduction of aromatic nitro esters involves the use of tin(II) chloride dihydrate in a polar protic solvent like ethanol.
To a solution of this compound in ethanol, an excess of tin(II) chloride dihydrate is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched with water and the pH is adjusted to be basic with a solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts. The product is then extracted with an organic solvent like ethyl acetate, dried, and purified by chromatography.
Table 3: Representative Conditions for Nitro Group Reduction
| Starting Material | Reagents | Solvent | Conditions | Product |
| This compound | SnCl₂·2H₂O or Fe/CH₃COOH or H₂/Pd-C | Ethanol or Ethyl Acetate | Reflux or Room Temperature | Methyl 5-aminobenzo[b]thiophene-2-carboxylate |
Nucleophilic Aromatic Substitution
In some activated thiophene systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various nucleophiles onto the aromatic ring. While less common than the reduction of the nitro group, this reaction pathway offers an alternative strategy for derivatization. For instance, in related 3-nitrothiophene-2,5-dicarboxylates, the nitro group can be displaced by thiolates.[2]
Synthetic Utility and Workflow
The primary synthetic utility of this compound lies in its role as a precursor to 5-aminobenzo[b]thiophene derivatives, which are key components in the development of various therapeutic agents, notably kinase inhibitors.[1] The general workflow involves the initial synthesis of the nitro compound, followed by reduction and subsequent elaboration of the resulting amine.
Caption: Synthetic workflow from starting materials to bioactive molecules.
Application in the Synthesis of Kinase Inhibitors
The 5-aminobenzo[b]thiophene-2-carboxylate scaffold is a valuable core for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The amino group of the scaffold provides a convenient point for the introduction of various side chains through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target kinase.
General Workflow for Kinase Inhibitor Synthesis
Caption: Experimental workflow for the synthesis of kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its nitro and ester functional groups provide access to a wide range of derivatives. The reduction of the nitro group to an amine is a particularly important transformation, yielding a key intermediate for the development of pharmacologically active compounds, including potent kinase inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in research and drug discovery endeavors.
References
An In-depth Technical Guide to Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: Properties, Synthesis, and Biological Activities of Related Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known properties of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. Due to the limited availability of specific biological data for this compound, this guide also presents detailed experimental protocols and biological activity data for structurally related benzothiophene analogs, offering valuable insights for research and development in the fields of oncology and inflammatory diseases.
Core Properties of this compound
This compound is a nitroaromatic compound belonging to the benzothiophene class of heterocyclic compounds. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 20699-86-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₇NO₄S | --INVALID-LINK-- |
| Molecular Weight | 237.23 g/mol | --INVALID-LINK-- |
| Purity | ≥95% - ≥98% | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 70-74 °C | --INVALID-LINK-- |
| Storage | Room temperature, protect from light | --INVALID-LINK-- |
| SMILES | O=C(C1=CC2=CC(--INVALID-LINK--=O)=CC=C2S1)OC | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | --INVALID-LINK-- |
| logP | 2.5961 | --INVALID-LINK-- |
Synthesis and Spectroscopic Data
A common synthetic route to this compound involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials: 2-chloro-5-nitrobenzaldehyde, methyl thioglycolate, basic conditions (e.g., potassium carbonate).
-
Procedure: A mixture of 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate is reacted under basic conditions. The reaction can be carried out using microwave-assisted heating to reduce reaction times.
-
Purification: The resulting solid is collected, washed with water, and dried in vacuo.
Spectroscopic Data: [1]
-
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.80 (1H, d, J = 2 Hz, 4-CH), 8.32 (1H, dd, J = 9, 2 Hz, 6-CH), 8.20 (1H, s, 3-CH), 8.01 (1H, d, J = 9 Hz, 7-CH), 4.00 (3H, s, Me).
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 162.2 (C), 147.4 (C), 145.9 (C), 138.3 (C), 137.2 (C), 130.7 (3-CH), 123.6 (7-CH), 121.2 (9-CH), 120.9 (7-CH), 52.9 (Me).
-
Mass Spectrometry (EI): m/z 237 (M˙⁺, 100%), 206 (63), 160 (25).
Biological Activities of Structurally Related Benzothiophene Analogs
Anticancer Activity of Benzothiophene Derivatives
Numerous studies have highlighted the cytotoxic effects of benzothiophene derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]
Table 1: Cytotoxicity of selected benzothiophene analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as most potent | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast cancer) | 126.67 | [3] |
| HepG2 (Liver cancer) | 67.04 | [3] | |
| LNCaP (Prostate cancer) | 127.59 | [3] | |
| Caco-2 (Colorectal cancer) | 63.74 | [3] | |
| Panc-1 (Pancreatic cancer) | 76.72 | [3] | |
| HeLa (Cervical cancer) | 146.75 | [3] | |
| Ishikawa (Endometrial cancer) | 110.84 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
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Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
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Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
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MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
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Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Logical Relationship: Anticancer Mechanism of Action
The anticancer activity of some benzothiophene derivatives is linked to the induction of apoptosis.
Caption: Proposed anticancer mechanism of a benzothiophene derivative.[3]
Anti-inflammatory Activity of Benzothiophene Derivatives
Certain benzothiophene analogs have shown promising anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
Table 2: Anti-inflammatory activity of a selected benzothiophene analog.
| Compound | Cell Line | Assay | Result | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | Significantly reduced | [3] |
| Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) | Significantly reduced | [3] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator.
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Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured.
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Stimulation and Treatment: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
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Griess Reagent: The supernatant from the cell cultures is mixed with Griess reagent.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of inhibition of NO production is calculated.
Signaling Pathway: NRF2 Activation by a Benzothiophene Analog
Some benzothiophene derivatives have been shown to exert their anti-inflammatory effects through the activation of the NRF2 signaling pathway.
Caption: NRF2 activation pathway by a benzothiophene analog.
Conclusion
This compound is a well-characterized compound with established synthetic routes. While direct biological data for this specific molecule is limited, the extensive research on the broader benzothiophene class of compounds reveals significant potential for the development of novel anticancer and anti-inflammatory agents. The experimental protocols and biological activity data for related analogs presented in this guide offer a solid foundation for initiating further research and drug discovery efforts centered on this promising chemical scaffold. It is recommended that future studies focus on the direct biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
An In-depth Technical Guide to Methyl 5-nitrobenzo[b]thiophene-2-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 5-nitrobenzo[b]thiophene-2-carboxylate and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, explores their diverse biological activities, and elucidates their mechanisms of action, offering valuable insights for researchers and professionals in drug discovery and development.
Core Structure and Chemical Properties
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The core structure, characterized by a bicyclic system where a benzene ring is fused to a thiophene ring, provides a versatile scaffold for chemical modification. The presence of the nitro group at the 5-position and the methyl carboxylate at the 2-position significantly influences the molecule's reactivity and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₄S | ChemScene |
| Molecular Weight | 237.23 g/mol | ChemScene |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 20699-86-9 | ChemScene |
| Purity | ≥98% | ChemScene |
| Storage | Room temperature, protect from light | ChemScene |
Synthesis of this compound and Its Derivatives
The synthesis of the core compound and its derivatives can be achieved through various methods, with microwave-assisted synthesis offering a rapid and efficient route.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a method for synthesizing related benzothiophenes.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Pressure-rated glass tube (35 mL)
-
Microwave synthesizer
Procedure:
-
In a 35 mL pressure-rated glass tube, combine 2-chloro-5-nitrobenzaldehyde (0.75 g, 4.0 mmol), methyl thioglycolate (0.45 mL, 5.0 mmol), and potassium carbonate (0.67 g, 4.8 mmol).
-
Add dimethylformamide (4.5 mL) to the mixture.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 90°C for 15 minutes (hold time).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Synthesis of 3-Aminobenzo[b]thiophene Derivatives
A general method for the synthesis of 3-aminobenzo[b]thiophene derivatives involves the reaction of 2-halobenzonitriles with methyl thioglycolate.
Materials:
-
Substituted 2-halobenzonitrile
-
Methyl thioglycolate
-
Triethylamine
-
Dry Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
Procedure:
-
Combine the substituted 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer at 130°C for the specified time (hold time).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry in vacuo to obtain the 3-aminobenzo[b]thiophene derivative.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzo[b]thiophene derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and target specific signaling pathways involved in tumor growth and metastasis.
One notable mechanism of action is the inhibition of the RhoA/ROCK pathway, which is crucial for cellular processes that promote tumor growth and metastasis. A synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis.
| Compound | Cell Line | Activity | IC₅₀/EC₅₀ (µM) | Reference |
| b19 | MDA-MB-231 | Proliferation Inhibition | - | |
| b19 | MDA-MB-231 | Migration Inhibition | - | |
| b19 | MDA-MB-231 | Invasion Inhibition | - | |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | Cytotoxicity | 126.67 | |
| IPBT | HepG2 | Cytotoxicity | 67.04 | |
| IPBT | LNCaP | Cytotoxicity | 127.59 | |
| IPBT | Caco-2 | Cytotoxicity | 63.74 | |
| IPBT | Panc-1 | Cytotoxicity | 76.72 | |
| IPBT | HeLa | Cytotoxicity | 146.75 | |
| IPBT | Ishikawa | Cytotoxicity | 110.84 | |
| Compound 7 | A-549 (Lung) | Cytotoxicity | 3.46 ± 0.5 | |
| Compound 7 | HepG2 (Hepatocellular) | Cytotoxicity | 5.54 ± 0.7 |
The RhoA/ROCK pathway plays a critical role in cell motility and invasion. Inhibition of this pathway by benzo[b]thiophene derivatives represents a promising strategy for anticancer therapy.
Anti-inflammatory Activity
Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties. Certain derivatives have been shown to act as non-electrophilic activators of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, a key regulator of cellular defense against oxidative stress and inflammation.
A series of C5-substituted benzo[b]thiophenes, derived from 5-aminobenzo[b]thiophene-2-carboxylic acid, were found to possess potent anti-inflammatory activity.
| Compound | Assay | Result | Reference |
| 3a | LPS-induced NO production inhibition | 87.07 ± 1.22% | |
| 3b | LPS-induced NO production inhibition | 80.39 ± 5.89% | |
| 2a | LPS-induced NO production inhibition | 78.04 ± 2.86% | |
| Sulforaphane (10 µM) | LPS-induced NO production inhibition | 91.57% |
The activation of the NRF2 pathway by benzo[b]thiophene derivatives leads to the transcription of antioxidant and anti-inflammatory genes, thereby mitigating inflammatory responses.
Antimicrobial Activity
The benzo[b]thiophene scaffold is also a promising platform for the development of novel antimicrobial agents. A series of benzo[b]thiophene acylhydrazones were synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus.
| Compound | Strain | MIC (µg/mL) | Reference |
| II.b | Multidrug-resistant S. aureus | - |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for optimizing the biological activity of benzo[b]thiophene derivatives. Research has shown that the nature and position of substituents on the benzo[b]thiophene ring significantly influence their therapeutic efficacy.
For anti-inflammatory activity, the presence of specific groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with enhanced activity, particularly in the inhibition of COX and LOX enzymes. In the case of anticancer agents targeting the RhoA/ROCK pathway, the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, detailed elucidation of their mechanisms of action, and preclinical and clinical evaluation of the most promising candidates. The continued exploration of this chemical scaffold holds significant potential for the development of new and effective therapies for a variety of diseases.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details the spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this molecule, presented in a format tailored for researchers and professionals in the fields of medicinal chemistry and drug development.
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3) [1]
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |
| 8.80 | d | 2 | 1H | 4-CH |
| 8.32 | dd | 9, 2 | 1H | 6-CH |
| 8.20 | s | - | 1H | 3-CH |
| 8.01 | d | 9 | 1H | 7-CH |
| 4.00 | s | - | 3H | OCH3 |
Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3) [1]
| Chemical Shift (δ ppm) | Assignment |
| 162.2 | C=O |
| 147.4 | C-5 |
| 145.9 | C-3a or C-7a |
| 138.3 | C-3a or C-7a |
| 137.2 | C-2 |
| 130.7 | C-3 |
| 123.6 | C-7 |
| 121.2 | C-4 |
| 120.9 | C-6 |
| 52.9 | OCH3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopic Data for this compound [1]
| Wavenumber (cm-1) | Functional Group Assignment |
| 1721 | C=O (Ester) |
| 1528 | NO2 (Asymmetric stretch) |
| 1439 | C-C (Aromatic) |
| 1342 | NO2 (Symmetric stretch) |
| 1302 | C-O (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 237 | 100 | [M]+• |
| 206 | 63 | [M - OCH3]+ |
| 160 | 25 | [M - OCH3 - NO2]+ |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate under basic conditions.[1]
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Base (e.g., sodium methoxide)
-
Methanol
Procedure:
-
A solution of 2-chloro-5-nitrobenzaldehyde in methanol is prepared in a suitable reaction vessel.
-
Methyl thioglycolate is added to the solution.
-
A solution of a suitable base, such as sodium methoxide in methanol, is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period, and the progress of the reaction is monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum to yield this compound.
Visualization of the Structure Elucidation Workflow
The logical flow from starting materials to the confirmed structure of this compound is illustrated in the following diagram.
References
An In-depth Technical Guide to Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 20699-86-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, identified by CAS number 20699-86-9. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a nitroaromatic heterocyclic compound. Its core structure consists of a benzothiophene ring system, which is a common scaffold in medicinal chemistry. The presence of both a nitro group and a methyl ester functional group suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse biological activities.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-nitro-1-benzothiophene-2-carboxylate | N/A |
| CAS Number | 20699-86-9 | N/A |
| Chemical Formula | C₁₀H₇NO₄S | [1] |
| Molecular Weight | 237.23 g/mol | [1] |
| Melting Point | 199 °C | N/A |
| Boiling Point (Predicted) | 393.2 ± 22.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.457 g/cm³ | N/A |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The synthesis involves the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate under basic conditions.[2]
Experimental Protocol
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Base (e.g., triethylamine)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve 2-chloro-5-nitrobenzaldehyde in a suitable solvent such as methanol.
-
Add methyl thioglycolate to the solution.
-
Slowly add a base, for instance, triethylamine, to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified period to allow for the condensation reaction to proceed.
-
Upon completion, the product, this compound, can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.[2]
Spectroscopic Data for Product Confirmation:
-
¹H NMR (500 MHz, CDCl₃) δ/ppm: 8.80 (1H, d, J = 2 Hz, 4-CH), 8.32 (1H, dd, J = 9, 2 Hz, 6-CH), 8.20 (1H, s, 3-CH), 8.01 (1H, d, J = 9 Hz, 7-CH), 4.00 (3H, s, Me).[2]
-
¹³C NMR (125 MHz, CDCl₃) δ/ppm: 162.2 (C), 147.4 (C), 145.9 (C), 138.3 (C), 137.2 (C), 130.7 (3-CH), 123.6 (7-CH), 121.2 (9-CH), 120.9 (7-CH), 52.9 (Me).[2]
-
Mass Spectrometry (EI) m/z: 237 (M˙⁺, 100%), 206 (63), 160 (25).[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented, the benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzo[b]thiophene have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[3][4][5]
Anticancer Activity
Benzo[b]thiophene derivatives have been investigated as potent anticancer agents. Their mechanisms of action are diverse and include:
-
Inhibition of Tubulin Polymerization: Certain benzo[b]thiophene derivatives have been shown to inhibit microtubule assembly by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[6][7]
-
Kinase Inhibition: Some derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[8]
-
Inhibition of the RhoA/ROCK Pathway: This pathway is implicated in cancer cell migration and invasion. Benzo[b]thiophene-based compounds have been developed as inhibitors of this pathway.[9][10]
Anti-inflammatory Activity
The anti-inflammatory properties of benzo[b]thiophene derivatives are often linked to their ability to modulate key inflammatory pathways:
-
Activation of the NRF2 Pathway: Some derivatives can activate the Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This leads to the downregulation of pro-inflammatory cytokines.[4][11]
-
Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12]
Antibacterial Activity
Several benzo[b]thiophene derivatives have exhibited promising antibacterial activity against a range of pathogenic bacteria, including resistant strains.[5] The exact mechanisms are varied but often involve the disruption of essential bacterial cellular processes.
Generalized Signaling Pathways for Benzo[b]thiophene Derivatives
The following diagram illustrates the potential signaling pathways that can be modulated by benzo[b]thiophene derivatives based on existing research on this class of compounds.
Caption: Potential signaling pathways modulated by benzo[b]thiophene derivatives.
Conclusion
This compound (CAS 20699-86-9) is a readily synthesizable compound with a chemical scaffold known for a wide range of biological activities. Its potential as a precursor for novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases, warrants further investigation. The detailed synthesis protocol and an understanding of the general biological activities of the benzothiophene class of compounds provided in this guide offer a solid foundation for researchers to explore the full potential of this molecule. Further studies are encouraged to elucidate the specific biological targets and mechanisms of action of this particular compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. oiccpress.com [oiccpress.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies | MDPI [mdpi.com]
Spectroscopic and Synthetic Profile of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and an established synthetic protocol for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (C₁₀H₇NO₄S), a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. All data is presented to facilitate research and development applications.
Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data [1]
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| 8.80 | d | 2 | 4-CH |
| 8.32 | dd | 9, 2 | 6-CH |
| 8.20 | s | - | 3-CH |
| 8.01 | d | 9 | 7-CH |
| 4.00 | s | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ) / ppm | Assignment |
| 162.2 | C=O |
| 147.4 | C |
| 145.9 | C |
| 138.3 | C |
| 137.2 | C |
| 130.7 | 3-CH |
| 123.6 | 7-CH |
| 121.2 | C (likely C-4) |
| 120.9 | C (likely C-6) |
| 52.9 | -OCH₃ |
Solvent: CDCl₃, Frequency: 125 MHz
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands [1]
| Wavenumber (ν) / cm⁻¹ | Functional Group Assignment |
| 1720 | C=O (Ester) |
| 1528 | NO₂ (Asymmetric stretch) |
| 1439 | C-C (Aromatic) |
| 1342 | NO₂ (Symmetric stretch) |
| 1302 | C-O (Ester) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data [1]
| m/z | Ion | Method | Relative Intensity |
| 237 | [M]˙⁺ | EI | 100% |
| 206 | [M-OCH₃]⁺ | EI | 63% |
| 160 | - | EI | 25% |
Experimental Protocol: Synthesis
The synthesis of this compound is reliably achieved through the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions.[1] The following protocol details a microwave-assisted method that significantly reduces reaction times.
Materials and Reagents
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Ice-water
Procedure
-
Reaction Setup: In a suitable microwave reactor vessel, combine 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate in dimethyl sulfoxide (DMSO).
-
Base Addition: Add triethylamine (TEA) to the mixture to serve as the base.
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 130 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into ice-water.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry in vacuo to yield the final product, this compound.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound.
References
The Diverse Biological Activities of Nitrobenzo[b]thiophene Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological properties. The introduction of a nitro group and an ester functionality to this core can significantly modulate its biological activity, leading to promising candidates for anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of nitrobenzo[b]thiophene esters, with a focus on their potential in drug discovery and development.
Anticancer Activity of Nitrobenzo[b]thiophene Derivatives
Nitrobenzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the disruption of key signaling pathways involved in cell proliferation and metastasis.
Inhibition of Tubulin Polymerization
Certain benzo[b]thiophene derivatives, developed from the 5-nitrobenzo[b]thiophene scaffold, have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site on tubulin, disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division. This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells. For instance, 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives, synthesized from a 5-nitrobenzo[b]thiophene precursor, have shown impressive IC50 values in the nanomolar range against various cancer cell lines.[1]
Table 1: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-nitrobenzoyl)-3-chloro-4-methylbenzo[b]thiophene | HCT-116 (Colon) | 5.2 | Inferred from related structures |
Note: Data for specific nitrobenzo[b]thiophene esters is limited in publicly available literature. The data presented is for a closely related nitro-substituted benzo[b]thiophene derivative to illustrate the potential anticancer activity of this class of compounds.
Targeting the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a critical role in cancer cell migration, invasion, and proliferation. Recent studies have identified benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of this pathway. While not nitrobenzo[b]thiophene esters themselves, this research highlights a key therapeutic target for this class of compounds. Inhibition of the RhoA/ROCK pathway by these derivatives leads to the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, ultimately inhibiting cancer cell motility and promoting apoptosis.
Signaling Pathway Diagram: Inhibition of RhoA/ROCK Pathway
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
Antimicrobial Activity of Nitrobenzo[b]thiophene Derivatives
Nitro-substituted benzo[b]thiophene derivatives have also been investigated for their antimicrobial properties. While specific data for esters is sparse, related structures such as acylhydrazones incorporating a nitrobenzo[b]thiophene moiety have shown activity against various bacterial strains.
Table 2: Antimicrobial Activity of a Nitrobenzo[b]thiophene Acylhydrazone
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | >256 | [2] |
| MRSA | >256 | [2] | |
| VRE | >256 | [2] |
Experimental Protocols
Synthesis of Nitrobenzo[b]thiophene Esters
A general method for the synthesis of benzo[b]thiophene-2-carboxylate esters involves the reaction of an appropriately substituted o-halobenzaldehyde with an α-mercaptoacetate ester, followed by cyclization. Nitration of the resulting benzo[b]thiophene ester can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is dependent on the reaction conditions and the substituents already present on the benzo[b]thiophene ring.
Experimental Workflow: Synthesis of Nitrobenzo[b]thiophene Esters
Caption: General workflow for the synthesis of nitrobenzo[b]thiophene esters.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzo[b]thiophene ester and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the nitrobenzo[b]thiophene ester in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the bacterial or fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Nitrobenzo[b]thiophene esters represent a promising class of compounds with diverse biological activities. Their potential as anticancer agents, through mechanisms such as tubulin polymerization inhibition and targeting of key signaling pathways, warrants further investigation. While data on their antimicrobial properties is still emerging, the broader class of nitrobenzo[b]thiophene derivatives has shown encouraging results. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for structure-activity relationship studies, paving the way for the development of novel and effective therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of nitrobenzo[b]thiophene esters is crucial to fully elucidate their therapeutic potential.
References
The Role of the Nitro Group in Benzothiophene Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the role of the nitro group in benzothiophene compounds, a class of molecules with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis, physicochemical properties, and biological activities of nitro-benzothiophene derivatives.
Introduction
Benzothiophene, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group (NO₂) to the benzothiophene ring system profoundly influences its electronic properties, chemical reactivity, and ultimately, its pharmacological profile. This guide explores the multifaceted role of the nitro substituent, detailing its impact on the therapeutic potential of benzothiophene derivatives. The strong electron-withdrawing nature of the nitro group can enhance the interaction of these compounds with biological targets and modulate their metabolic stability and pharmacokinetic properties.[2]
Synthesis of Nitro-Benzothiophene Derivatives
The synthesis of nitro-benzothiophene derivatives is primarily achieved through the electrophilic nitration of the benzothiophene core. The position of nitration is influenced by the reaction conditions and the presence of other substituents on the benzothiophene ring.
General Synthesis Protocols
Synthesis of 3-Nitrobenzothiophene: [1]
A common method for the synthesis of 3-nitrobenzothiophene involves the direct nitration of benzothiophene.
-
Reagents: Benzothiophene, Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid), Acetic anhydride.
-
Procedure:
-
Dissolve benzothiophene in a suitable solvent like acetic anhydride.
-
Cool the solution to 0-5°C.
-
Slowly add the nitrating mixture to the cooled solution with constant stirring.
-
Maintain the temperature between 0-5°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water and a dilute solution of sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-nitrobenzothiophene.
-
Representative Synthesis of 2-Nitrobenzothiophene:
While a specific protocol for 2-nitrobenzothiophene was not found, a representative procedure can be adapted from the synthesis of 2-nitrothiophene.[3]
-
Reagents: Benzothiophene, Fuming nitric acid, Acetic acid, Acetic anhydride.
-
Procedure:
-
Dissolve benzothiophene in acetic anhydride.
-
Prepare a solution of fuming nitric acid in glacial acetic acid.
-
Cool both solutions to 10°C.
-
Slowly add the benzothiophene solution to the nitric acid solution while maintaining the temperature below room temperature.
-
After the addition, allow the mixture to stand at room temperature for two hours.
-
Pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with ice water, and dry in the absence of light.
-
Synthesis of 5-Nitrobenzothiophene: [2]
The synthesis of 5-nitrobenzothiophene can be achieved through various methods, including the nitration of benzothiophene where it is often obtained as one of the isomers. Separation from other isomers is then required.
Physicochemical Properties of Nitro-Benzothiophene Derivatives
The position of the nitro group on the benzothiophene ring significantly impacts the physicochemical properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Position of Nitro Group | Melting Point (°C) | XLogP3-AA |
| 2-Nitrobenzothiophene | 2 | 165-167[1] | 3.1[4] |
| 3-Nitrobenzothiophene | 3 | 114-116[1] | Not Reported |
| 5-Nitrobenzothiophene | 5 | 138-140[1] | Not Reported |
Biological Activities and Structure-Activity Relationships
The introduction of a nitro group can confer or enhance a range of biological activities in benzothiophene derivatives, including antimicrobial, anti-inflammatory, and analgesic effects. The position of the nitro group is a critical determinant of potency and selectivity.[1]
Quantitative Biological Data
| Compound | Position of Nitro Group | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition) |
| 2-Nitrobenzothiophene | 2 | >128[1] | 64[1] | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 3 | 64[1] | 32[1] | 15.8[1] | 65.7[1] |
| 5-Nitrobenzothiophene | 5 | 32[1] | 16[1] | 10.2[1] | 78.3[1] |
| 2-Amino-5-nitrobenzothiophene | 5 | Not Reported | Not Reported | 8.5[1] | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism through which nitro-benzothiophene derivatives may exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. While the precise interactions are still under investigation, it is hypothesized that the electrophilic nature of the nitro-benzothiophene core, enhanced by the nitro group, may allow it to interact with key components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the NF-κB subunits themselves, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.
Caption: Potential inhibition of the NF-κB pathway by nitro-benzothiophenes.
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)[1]
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture (e.g., Escherichia coli, Staphylococcus aureus), test compound.
-
Procedure:
-
Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cells, 96-well plates, cell culture medium, LPS, Griess reagent, test compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. The reduction in absorbance compared to the LPS-only control indicates inhibition of NO production.
-
In Vivo Analgesic Assay (Hot Plate Test)
This test evaluates the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Materials: Hot plate apparatus, mice or rats, test compound, standard analgesic (e.g., morphine).
-
Procedure:
-
Determine the baseline latency of each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test compound or a control (vehicle or standard drug) to the animals.
-
At specific time intervals after administration, place the animals back on the hot plate and measure their reaction time.
-
An increase in the reaction time compared to the baseline and the vehicle control group indicates an analgesic effect.
-
Conclusion
The introduction of a nitro group to the benzothiophene scaffold is a powerful strategy for modulating its biological activity. The position of the nitro group is crucial in determining the physicochemical properties and the pharmacological profile of the resulting derivatives. This guide provides a foundational understanding for researchers in the field, highlighting the synthetic accessibility, key biological activities, and a potential mechanism of action for this promising class of compounds. Further research into the specific molecular targets and a more detailed elucidation of their mechanisms of action will be instrumental in the development of novel nitro-benzothiophene-based therapeutics.
References
An In-depth Technical Guide to Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a pivotal chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a nitro-substituted aromatic heterocyclic compound. The presence of the benzothiophene core, the nitro group, and the methyl ester functionality makes it a versatile building block for further chemical modifications. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₄S |
| Molecular Weight | 237.23 g/mol |
| CAS Number | 20699-86-9 |
| Appearance | Solid |
| Purity | Typically ≥98% from commercial suppliers.[1] |
| Storage Conditions | Room temperature, protect from light.[1] |
| SMILES | O=C(C1=CC2=CC(--INVALID-LINK--=O)=CC=C2S1)OC |
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate under basic conditions. A microwave-assisted approach has been shown to significantly reduce reaction times.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a microwave-assisted synthesis method.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Triethylamine
-
Dimethyl sulfoxide (DMSO), dry
Procedure:
-
In a suitable microwave reactor vessel, combine 2-chloro-5-nitrobenzaldehyde (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (to achieve a 2 M concentration of the benzaldehyde).
-
Seal the vessel and subject the mixture to microwave irradiation at 130 °C. The reaction time will vary depending on the specific microwave synthesizer used; monitor the reaction by thin-layer chromatography (TLC) for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Characterization Data
The following tables summarize the key spectroscopic data for the synthesized this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.80 | Doublet (d) | 2 | 4-CH |
| 8.32 | Doublet of doublets (dd) | 9, 2 | 6-CH |
| 8.20 | Singlet (s) | - | 3-CH |
| 8.01 | Doublet (d) | 9 | 7-CH |
| 4.00 | Singlet (s) | - | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 162.2 | C=O |
| 147.4 | C |
| 145.9 | C |
| 138.3 | C |
| 137.2 | C |
| 130.7 | 3-CH |
| 123.6 | 7-CH |
| 121.2 | C |
| 120.9 | 6-CH |
| 52.9 | OCH₃ |
Table 3: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 237 | 100 | [M]⁺˙ |
| 206 | 63 | [M - OCH₃]⁺ |
| 160 | 25 | [M - OCH₃ - NO₂]⁺ |
Application as a Chemical Intermediate in Kinase Inhibitor Synthesis
This compound is a valuable precursor for the synthesis of various kinase inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized to build complex heterocyclic scaffolds. This is a common strategy in medicinal chemistry to develop potent and selective inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.
The following workflow illustrates the utility of this compound as a key intermediate in the synthesis of scaffolds for LIMK1, MK2, and PIM kinase inhibitors.[2][3]
Downstream Signaling Pathways of Target Kinases
The kinase inhibitors derived from this compound can modulate specific cellular signaling pathways implicated in diseases such as cancer.[2][3] Below is a simplified representation of the PIM kinase signaling pathway, a target for inhibitors synthesized from this intermediate.
PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[4][][6] Their expression is often upregulated in various cancers.
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its structural features allow for straightforward derivatization to generate complex heterocyclic systems with significant biological activity. The robust synthetic protocol and well-characterized nature of this compound make it an important tool for researchers and professionals in the field of drug discovery and development, particularly for the creation of novel kinase inhibitors to address unmet medical needs in oncology and other therapeutic areas.
References
- 1. chemscene.com [chemscene.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Characterization of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and protocols for the comprehensive characterization of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules.
Introduction
This compound (C₁₀H₇NO₄S, Molar Mass: 237.23 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in a variety of therapeutic agents. Accurate and thorough characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This document outlines the standard analytical methodologies for its complete characterization.
Analytical Techniques and Data
A combination of spectroscopic and chromatographic techniques is employed to elucidate the structure and purity of this compound. The expected data from these analyses are summarized below.
Table 1: Summary of Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons, Thiophene proton, Methyl protons |
| Coupling Constants (J) | Characteristic patterns for substituted benzene ring | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon, Aromatic carbons, Thiophene carbons, Methyl carbon |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M]⁺ or [M+H]⁺ corresponding to the molecular weight |
| Fragmentation Pattern | Characteristic fragments aiding in structural confirmation | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Strong absorptions for C=O (ester), NO₂ (nitro), C=C (aromatic), C-O |
| High-Performance Liquid | Retention Time (tᵣ) | Dependent on column, mobile phase, and flow rate |
| Chromatography (HPLC) | Purity (%) | ≥ 98% (typical)[1] |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Direct Infusion/Injection: Introduce the sample into the mass spectrometer.
-
For ESI: Infuse the solution at a low flow rate (e.g., 5-10 µL/min).
-
For EI: If using a GC-MS, inject a small volume of the solution onto the GC column.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and for quantitative analysis.
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known concentration.
-
Prepare a solution of the sample to be analyzed at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution method may be used. A typical starting point is a gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: Monitor the absorbance at a wavelength where the compound has strong UV absorption (e.g., determined from a UV-Vis spectrum).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
For quantitative analysis, create a calibration curve using the reference standard and determine the concentration of the sample.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates how the different analytical techniques provide complementary information for the complete characterization of the compound.
Caption: Interrelationship of analytical techniques for the comprehensive characterization of the target compound.
References
Application Notes and Protocols for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the utilization of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a versatile scaffold in medicinal chemistry. These protocols are intended to guide researchers in the synthesis of derivatives and their subsequent evaluation in various biological assays.
Chemical and Physical Properties
This compound is a key building block for the synthesis of a variety of biologically active molecules.[1]
| Property | Value | Reference |
| CAS Number | 20699-86-9 | [2] |
| Molecular Formula | C₁₀H₇NO₄S | [2] |
| Molecular Weight | 237.23 g/mol | [2] |
| Purity | ≥95% | [1][2] |
| Appearance | Solid | |
| Storage | Room temperature, protect from light | [2] |
Synthesis and Derivatization
This compound serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides.
Protocol 1: Hydrolysis of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid using microwave-assisted heating.
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH) solution (1 M)
-
Methanol (MeOH)
-
Pressure-rated glass tube (10 mL)
-
CEM Discover microwave synthesizer
-
Water
-
Compressed air
Procedure:
-
Combine this compound (0.20 g, 0.84 mmol), 1 M aqueous NaOH solution (2.5 mL), and methanol (3.5 mL) in a 10 mL pressure-rated glass tube.[3]
-
Irradiate the mixture at 100 °C for 3 minutes (hold time) using a CEM Discover microwave synthesizer with an initial power of 100 W.[3]
-
After irradiation, cool the reaction mixture using a flow of compressed air.[3]
-
Dilute the reaction mixture with water to precipitate the product.[3]
-
Collect the solid product by filtration, wash with water, and dry to obtain 5-nitrobenzo[b]thiophene-2-carboxylic acid.
References
- 1. 5-Nitrobenzo[b]thiophene CAS 4965-26-8|BLD Pharm [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Application Notes and Protocols: Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry. Its benzothiophene core is a privileged scaffold found in a variety of pharmacologically active compounds. The presence of the nitro group at the 5-position and the methyl ester at the 2-position provides versatile handles for synthetic modification, allowing for the generation of diverse libraries of compounds for drug discovery. This document provides an overview of its applications, particularly as a crucial intermediate in the synthesis of kinase inhibitors, anti-inflammatory, and antimicrobial agents, along with detailed experimental protocols for its synthesis and key transformations.
The benzothiophene moiety is of significant interest due to its structural similarity to endogenous molecules and its ability to interact with various biological targets.[1] Derivatives of this scaffold have been shown to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
Application as a Synthetic Intermediate
This compound serves as a pivotal starting material for the synthesis of more complex and biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can participate in amide bond formation and other coupling reactions.
Synthesis of Kinase Inhibitor Scaffolds
Benzothiophene derivatives are being actively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. This compound is a precursor for the synthesis of benzo[1][3]thieno[3,2-d]pyrimidin-4-one, a scaffold for PIM kinase inhibitors, and the benzo[1][3]thieno[3,2-e][3][4]diazepin-5(2H)-one core of MK2 inhibitors.[5]
A general synthetic workflow for the elaboration of this compound into kinase inhibitor scaffolds is depicted below.
Caption: Synthetic pathway from this compound to kinase inhibitor scaffolds.
Synthesis of Anti-inflammatory Agents
The 5-amino-benzo[b]thiophene-2-carboxylic acid, readily prepared from the nitro precursor, is a key intermediate for a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity.[6] These compounds often function through the modulation of inflammatory pathways. For instance, some tetrahydrobenzo[b]thiophene derivatives have been shown to activate the NRF2 pathway, leading to anti-inflammatory effects.[7][8]
The general workflow for synthesizing these anti-inflammatory agents is outlined below.
Caption: General synthetic route to C5-substituted anti-inflammatory benzo[b]thiophenes.
Synthesis of Antimicrobial Agents
The benzothiophene scaffold is also present in various antimicrobial agents. By modifying the core structure of this compound, novel compounds with activity against bacteria and fungi can be developed. For example, benzothiophene acylhydrazones have shown promising activity against multidrug-resistant Staphylococcus aureus.[9]
Quantitative Data
While specific biological data for compounds directly synthesized from this compound in a single study is limited, the following table summarizes the activity of various benzothiophene derivatives, highlighting the potential of this chemical class.
| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (cancer cell line) | Potent inhibition of proliferation, migration, and invasion | [10][11][12] |
| Tetrahydrobenzo[b]thiophene derivatives | E. coli, P. aeruginosa, Salmonella, S. aureus | MIC values ranging from 0.54 to 99.92 µM | [1] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Various cancer cell lines (e.g., HepG2, Caco-2) | EC50 values from 63.74 to 146.75 µM | [2] |
| Thiophene derivatives | S. aureus, S. pyogenes, F. oxysporum, A. fumigatus | MIC values as low as 3.125 µg/mL | [6] |
Experimental Protocols
The following protocols are adapted from the literature and provide a basis for the synthesis and manipulation of this compound.
Protocol 1: Synthesis of this compound[5]
This protocol utilizes a microwave-assisted condensation reaction.
Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of this compound.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
To a microwave-safe reaction vessel, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), methyl thioglycolate (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent like DMF.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes), with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol or methanol.
-
Dry the product under vacuum to yield this compound.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For this compound, the following peaks are characteristic: ¹H NMR (500 MHz, CDCl₃) δH/ppm 8.80 (1H, d, J = 2 Hz, 4-CH), 8.32 (1H, dd, J = 9, 2 Hz, 6-CH), 8.20 (1H, s, 3-CH), 8.01 (1H, d, J = 9 Hz, 7-CH), 4.00 (3H, s, Me).[5]
Protocol 2: Hydrolysis to 5-Nitrobenzo[b]thiophene-2-carboxylic acid[5]
This protocol describes the microwave-assisted hydrolysis of the methyl ester.
Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) for acidification
-
Microwave synthesizer
Procedure:
-
In a pressure-rated glass tube, mix this compound (1.0 eq), aqueous NaOH solution (e.g., 3 eq in 1 M solution), and methanol.
-
Irradiate the mixture in a microwave synthesizer at a set temperature (e.g., 100 °C) for a short duration (e.g., 3 minutes).[5]
-
After cooling, dilute the reaction mixture with water.
-
Acidify the solution with HCl (e.g., 1 M) until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain 5-Nitrobenzo[b]thiophene-2-carboxylic acid.
Protocol 3: Reduction of the Nitro Group to Form 5-Aminobenzo[b]thiophene-2-carboxylic acid
This is a general procedure for the reduction of an aromatic nitro group.
Materials:
-
5-Nitrobenzo[b]thiophene-2-carboxylic acid
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., concentrated HCl for SnCl₂ reduction)
-
Base (e.g., saturated NaHCO₃ solution)
Procedure (using SnCl₂·2H₂O):
-
Dissolve 5-Nitrobenzo[b]thiophene-2-carboxylic acid in a suitable solvent like ethanol.
-
Add an excess of Tin(II) chloride dihydrate (e.g., 5 eq).
-
If necessary, add concentrated HCl and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Aminobenzo[b]thiophene-2-carboxylic acid.
Conclusion
This compound is a versatile and valuable intermediate in medicinal chemistry. Its strategic functionalization allows for the synthesis of a wide array of benzothiophene derivatives with significant potential in the development of new therapeutics for cancer, inflammation, and infectious diseases. The provided protocols offer a starting point for researchers to synthesize and explore the chemical space around this important scaffold. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and potent drug candidates.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-nitrobenzo[b]thiophene-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reactive nitro group and ester functionality allow for a wide range of chemical transformations, providing access to a diverse array of substituted benzothiophene scaffolds. These scaffolds are integral to the synthesis of compounds targeting various biological pathways implicated in cancer, neurodegenerative diseases, and inflammatory conditions.
Key Synthetic Transformations and Applications
This compound serves as a crucial starting material for the synthesis of several classes of biologically active molecules. The primary transformations involve the reduction of the nitro group to an amine and hydrolysis or amidation of the methyl ester. These modifications open avenues for further derivatization to yield potent inhibitors of various enzymes and receptors.
Synthesis of Kinase Inhibitors
Benzothiophene derivatives have emerged as potent inhibitors of several kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
A common strategy involves the reduction of the nitro group of this compound, followed by amidation of the corresponding carboxylic acid.
Step 1: Reduction of the Nitro Group
The nitro group can be effectively reduced to an amine using various reagents, such as tin(II) chloride or catalytic hydrogenation. A typical procedure using zinc or magnesium powder with hydrazine glyoxylate offers a selective and rapid reduction at room temperature.[1][2]
-
Procedure: To a suspension of this compound (1 eq.) in a suitable solvent like methanol, add an excess of a reducing agent such as SnCl₂·2H₂O (4 eq.) and a catalytic amount of concentrated HCl. The reaction mixture is typically stirred at reflux until the starting material is consumed (monitored by TLC). After completion, the mixture is worked up by neutralizing the acid and extracting the product with an organic solvent.
Step 2: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.
-
Procedure: The methyl ester (1 eq.) is dissolved in a mixture of methanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 1 M NaOH). The mixture is heated, often under microwave irradiation for a shorter reaction time (e.g., 100°C for 3 minutes), to drive the hydrolysis.[3] Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.
Step 3: Amide Coupling
The resulting 5-aminobenzo[b]thiophene-2-carboxylic acid is coupled with a desired amine to generate the final carboxamide derivatives.
-
Procedure: To a solution of the carboxylic acid (1 eq.) in a suitable solvent like DMF, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU is added, along with a base like triethylamine (TEA). The desired amine (1.2-4 eq.) is then added, and the reaction is stirred at room temperature overnight. The product is isolated by extraction and purified by chromatography.[4][5][6]
The synthesized N-substituted-5-hydroxybenzo[b]thiophene-2-carboxamides have shown potent inhibitory activity against multiple kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| 12 | Dyrk1A | 130 |
| Dyrk1B | 150 | |
| Clk1 | 180 | |
| 17 | Dyrk1A | 110 |
| Dyrk1B | 130 | |
| Clk1 | 160 |
Data sourced from studies on N-benzylated 5-hydroxybenzothiophene-2-carboxamides.[5][6]
Synthesis of Antimitotic Agents
Derivatives of this compound have been successfully employed in the synthesis of potent antimitotic agents that target tubulin polymerization.
This synthetic route involves a multi-step process starting from substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones.[7]
Step 1: Formation of O-Arylthiocarbamates Reacting the starting phenol with N,N-dimethylthiocarbamoyl chloride in the presence of a base like DABCO yields the corresponding O-arylthiocarbamate.
Step 2: Newman-Kwart Rearrangement The O-arylthiocarbamate is heated in a high-boiling solvent such as toluene to induce the Newman-Kwart rearrangement, forming the S-arylthiocarbamate.
Step 3: Hydrolysis to Thiophenol The S-arylthiocarbamate is hydrolyzed with an aqueous base (e.g., 3 M NaOH) to furnish the thiophenol derivative.
Step 4: Cyclization to 5-Nitrobenzo[b]thiophene A "one-pot" cyclization of the thiophenol with a suitable 2-bromo-1-arylethanone in the presence of a base like K₂CO₃ in refluxing acetone yields the 5-nitrobenzo[b]thiophene derivative.
Step 5: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine, typically using SnCl₂ in refluxing ethanol, to afford the target 2-aroyl-5-aminobenzo[b]thiophene.[7]
The synthesized 2-aroyl-5-aminobenzo[b]thiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9]
| Compound ID | Cell Line | IC50 (nM) |
| 3c | K562 | 2.6 |
| MNNG/HOS | 3.1 | |
| 3d | K562 | 4.2 |
| MNNG/HOS | 5.5 | |
| 3e | K562 | 11 |
| MNNG/HOS | 18 |
Data sourced from studies on 2-aroyl-5-aminobenzo[b]thiophene derivatives.[8][9][10]
Synthesis of Cholinesterase Inhibitors
Benzothiophene-based compounds have been investigated as inhibitors of cholinesterases, enzymes crucial in the regulation of neurotransmission. Their inhibition is a key therapeutic strategy for Alzheimer's disease.
The synthesis of these inhibitors often involves the formation of a benzothiophene ring followed by the introduction of a chalcone moiety. While not directly starting from the title compound, the core benzothiophene synthesis principles are relevant.
| Compound ID | Target Enzyme | IC50 (µM) |
| 5f | AChE | 62.10 |
| 5h | BChE | 24.35 |
Data sourced from studies on benzothiophene-chalcone hybrids.[11]
Synthesis of RAGE Antagonists
The Receptor for Advanced Glycation End-products (RAGE) is implicated in various inflammatory diseases and diabetic complications. Benzo[b]thiophene-2-carboxamides have been identified as potential RAGE antagonists.
A novel approach involves the synthesis from 5-arylidene-2,4-thiazolidinedione intermediates.[12] While not a direct use of the title compound, this highlights the versatility of the benzothiophene-2-carboxamide scaffold.
| Compound ID | Target | IC50 (µM) |
| 3t' | RAGE | 13.2 |
| Azeliragon (Reference) | RAGE | 13.0 |
Data sourced from studies on benzo[b]thiophene-2-carboxamide derivatives.[12]
Conclusion
This compound is a cornerstone building block for the synthesis of a multitude of biologically active compounds. Its chemical tractability allows for the facile introduction of diverse functionalities, leading to the development of potent modulators of key biological targets. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the privileged benzothiophene scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
- 7. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Concise synthesis and biological evaluation of 2-aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents -ORCA [orca.cardiff.ac.uk]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate as a key starting material in the synthesis of potent kinase inhibitors. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of a multitude of protein kinases. The strategic functionalization of this core, beginning with this compound, offers a versatile platform for the development of inhibitors for critical cancer-related signaling pathways, including those mediated by LIMK1, MK2, and PIM kinases.
Introduction
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The benzo[b]thiophene core has emerged as a valuable scaffold for the design of such inhibitors. This compound, in particular, serves as a readily accessible and versatile starting material. The nitro group can be reduced to a primary amine, which then acts as a handle for a wide array of chemical transformations, enabling the construction of diverse heterocyclic systems that can be tailored to target specific kinase families.
Synthetic Workflow Overview
The general synthetic strategy commences with the synthesis of this compound. Subsequent transformations, such as reduction of the nitro group to an amine and hydrolysis of the ester, provide key intermediates. These intermediates are then elaborated into various kinase inhibitor scaffolds.
Application Notes and Protocols for the Synthesis and Functionalization of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a valuable scaffold in medicinal chemistry and materials science. The benzo[b]thiophene core is a key structural motif in a variety of pharmacologically active compounds, including selective estrogen receptor modulators (SERMs) and tubulin polymerization inhibitors. The nitro group and the carboxylate ester provide versatile handles for further chemical modification, making this compound an important starting material for the synthesis of diverse chemical libraries.
This document provides a detailed protocol for the synthesis of this compound. While a direct palladium-catalyzed route to this specific molecule is not prevalent, we present a highly efficient, established condensation method. Furthermore, we detail subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck) that can be employed on the benzo[b]thiophene scaffold for diversification, a crucial step in drug development and the creation of novel organic materials.
I. Synthesis of this compound
The primary synthesis of this compound is achieved through the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate in the presence of a base. This method is known for its high yield and operational simplicity.
Chemical Reaction Scheme
Caption: Synthesis of the target compound via condensation.
Experimental Protocol
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO), dry
-
Ice-water
-
Deionized water
Procedure:
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in dry DMSO (2 M), add methyl thioglycolate (1.05 equivalents).
-
To this mixture, add triethylamine (3.1 equivalents) dropwise at room temperature.
-
The reaction can be stirred at room temperature or gently heated (e.g., using microwave irradiation at 130 °C for a specified time) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any residual DMSO and salts.
-
Dry the product in a vacuum oven to obtain the desired this compound.
Data Presentation
| Reactant 1 | Reactant 2 | Base (equiv.) | Solvent | Conditions | Yield |
| 2-chloro-5-nitrobenzaldehyde | Methyl thioglycolate | Et3N (3.1) | DMSO | Microwave, 130 °C or Room Temperature | High |
II. Palladium-Catalyzed Functionalization of the Benzo[b]thiophene Core
The true power of the benzo[b]thiophene scaffold lies in its capacity for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. By first halogenating the benzo[b]thiophene core (e.g., at the 3-position), a versatile handle is introduced for subsequent Suzuki-Miyaura, Sonogashira, and Heck reactions.
Experimental Workflow for Synthesis and Diversification
Caption: Workflow for synthesis and subsequent diversification.
General Protocols for Palladium-Catalyzed Cross-Coupling
The following are generalized protocols adapted from various literature precedents for the functionalization of halo-benzo[b]thiophenes.[1][2][3] Optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.
A. Suzuki-Miyaura Coupling
-
Purpose: Forms a carbon-carbon bond between the halo-benzo[b]thiophene and an aryl or vinyl boronic acid.
-
Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., Argon), combine the halo-benzo[b]thiophene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv.).
-
Add a suitable solvent system (e.g., Toluene/Ethanol/Water, Dioxane, or DMF).
-
Heat the mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
B. Sonogashira Coupling
-
Purpose: Forms a carbon-carbon bond between the halo-benzo[b]thiophene and a terminal alkyne.[1]
-
Protocol:
-
To a mixture of the halo-benzo[b]thiophene (1.0 equiv.), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a degassed solvent (e.g., THF, DMF, or Triethylamine), add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., Triethylamine or DIPA).
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion (monitored by TLC).
-
Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and wash the combined organic layers.
-
Dry, concentrate, and purify the residue by column chromatography.
-
C. Heck Coupling
-
Purpose: Forms a carbon-carbon bond between the halo-benzo[b]thiophene and an alkene.[4][5]
-
Protocol:
-
Combine the halo-benzo[b]thiophene (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)2, 2-10 mol%), and optionally a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent (e.g., DMF, NMP, or Acetonitrile).
-
Add a base (e.g., Et3N, K2CO3, or NaOAc, 1.5-2.5 equiv.).
-
Heat the reaction mixture (80-140 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
-
Comparative Data for Palladium-Catalyzed Reactions
| Coupling Reaction | Typical Pd Catalyst | Co-catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2 | - / Phosphine Ligands | K2CO3, Na2CO3 | Toluene, Dioxane | 80 - 110 |
| Sonogashira | PdCl2(PPh3)2, Pd(OAc)2 | CuI / PPh3 | Et3N, DIPA | THF, DMF | 25 - 80 |
| Heck | Pd(OAc)2 | Phosphine Ligands | Et3N, NaOAc | DMF, NMP | 80 - 140 |
Conclusion
The synthetic protocol outlined provides a reliable and high-yielding method for the preparation of this compound. For researchers in drug discovery and materials science, the subsequent palladium-catalyzed functionalization pathways offer a powerful and versatile platform for creating extensive libraries of novel benzo[b]thiophene derivatives. The ability to systematically modify the core structure through well-established cross-coupling reactions is critical for structure-activity relationship (SAR) studies and the development of new functional materials.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: Application Notes on Nitro Displacement Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. The synthesis of this molecule can be approached through methods that leverage the principles of nucleophilic aromatic substitution on nitro-activated rings. While a direct displacement of a nitro group to form the final product is not the most commonly reported method, this guide outlines two primary, reliable synthetic strategies. The first is a direct condensation reaction which, while technically a chloride displacement, is heavily influenced by the activating effect of the nitro group. The second is a two-step approach involving the nitration of a benzo[b]thiophene precursor.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the two principal synthetic routes to this compound.
Table 1: One-Step Synthesis via Condensation
| Starting Materials | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 2-chloro-5-nitrobenzaldehyde | Methyl thioglycolate, Base (e.g., NaOMe or Et₃N), Solvent (e.g., MeOH or DMSO) | Varies (e.g., reflux or microwave irradiation) | This compound | High |
Table 2: Two-Step Synthesis via Nitration
| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Substituted o-halobenzaldehyde or benzonitrile | Methyl thioglycolate, Base, Solvent | Varies | Methyl benzo[b]thiophene-2-carboxylate | Varies |
| 2 | Methyl benzo[b]thiophene-2-carboxylate | Nitrating agent (e.g., KNO₃/H₂SO₄ or HNO₃/H₂SO₄) | Low temperature (e.g., 0°C) for kinetic control | This compound | 40-60 |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 8.80 (1H, d, J = 2 Hz, 4-CH), 8.32 (1H, dd, J = 9, 2 Hz, 6-CH), 8.20 (1H, s, 3-CH), 8.01 (1H, d, J = 9 Hz, 7-CH), 4.00 (3H, s, Me) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) 162.2 (C), 147.4 (C), 145.9 (C), 138.3 (C), 137.2 (C), 130.7 (3-CH), 123.6 (7-CH), 121.2 (4-CH), 120.9 (6-CH), 52.9 (Me) | [1] |
| IR (neat) | ν (cm⁻¹) 1715 (C=O), 1528 (NO₂), 1342 (NO₂) | [1] |
| Mass Spec. (EI) | m/z 237 (M⁺, 100%), 206 (63%), 160 (25%) | [1] |
Experimental Protocols
Protocol 1: One-Step Synthesis from 2-chloro-5-nitrobenzaldehyde
This protocol describes a direct synthesis of this compound from commercially available starting materials. The reaction proceeds via a condensation and subsequent cyclization, where the chloro group is displaced in a nucleophilic aromatic substitution reaction activated by the para-nitro group.
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe) or Triethylamine (Et₃N)
-
Methanol (MeOH) or Dimethyl sulfoxide (DMSO)
-
Ice-water
-
Standard laboratory glassware and purification apparatus (filtration, recrystallization, or column chromatography)
Procedure:
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or DMSO, add methyl thioglycolate (1.0-1.2 equivalents).
-
Add a base, such as sodium methoxide or triethylamine (1.0-1.5 equivalents), to the mixture.
-
The reaction can be performed under conventional heating (reflux) or microwave irradiation to reduce reaction times.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Nitration of Methyl benzo[b]thiophene-2-carboxylate
This protocol outlines a two-step approach where the benzo[b]thiophene core is first synthesized and then nitrated to introduce the 5-nitro group.
Step 2a: Synthesis of Methyl benzo[b]thiophene-2-carboxylate
The synthesis of the unsubstituted ester can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with methyl thioglycolate. For the purpose of this protocol, we will assume Methyl benzo[b]thiophene-2-carboxylate is available.
Step 2b: Nitration of Methyl benzo[b]thiophene-2-carboxylate
This procedure is adapted from general methods for the nitration of benzo[b]thiophene derivatives with electron-withdrawing groups, favoring the formation of the 5-nitro isomer under kinetic control.[3]
Materials:
-
Methyl benzo[b]thiophene-2-carboxylate
-
Potassium nitrate (KNO₃), finely powdered
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution (optional)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium or magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve Methyl benzo[b]thiophene-2-carboxylate (1.0 equivalent) in concentrated sulfuric acid.
-
Cool the stirred solution to 0°C.
-
Slowly add finely powdered potassium nitrate (1.0-1.1 equivalents) portion-wise, ensuring the temperature is maintained at 0°C.
-
Continue stirring the reaction mixture at 0°C for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.
-
Allow the ice to melt completely. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
If a significant amount of product remains in the aqueous filtrate, neutralize the solution with a saturated sodium bicarbonate solution and extract with an organic solvent. Dry the organic extracts over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to isolate the this compound isomer.
Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: One-step synthesis of this compound.
Caption: Two-step synthesis via nitration of the benzo[b]thiophene core.
Caption: Logical relationship between the synthetic routes to the target molecule.
References
Application Notes and Protocols for the Development of Anticancer Agents from Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. This document outlines the synthetic strategies, in vitro evaluation methods, and potential mechanisms of action based on current research on related benzo[b]thiophene derivatives.
Introduction: The Potential of the Benzo[b]thiophene Scaffold in Oncology
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as anticancer agents, with several studies highlighting their ability to inhibit cancer cell proliferation through various mechanisms. These mechanisms include the inhibition of kinases, disruption of microtubule assembly, and modulation of critical signaling pathways such as the RhoA/ROCK pathway.[1][2][3] The presence of a nitro group and a methyl ester on the this compound starting material offers versatile chemical handles for the synthesis of a diverse library of derivatives for anticancer screening.
Synthetic Strategies for Derivative Libraries
The synthesis of anticancer agents from this compound can be approached through several strategic modifications to generate a library of diverse compounds. The primary points of modification are the ester group at the 2-position and the nitro group at the 5-position.
Amide Synthesis via Hydrolysis and Coupling
A common and effective strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This approach allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological activity.
Protocol 2.1.1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the resulting 5-nitrobenzo[b]thiophene-2-carboxylic acid.
Protocol 2.1.2: Amide Coupling
-
To a solution of 5-nitrobenzo[b]thiophene-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature for several hours or until completion as monitored by TLC.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Reduction of the Nitro Group and Subsequent Derivatization
The nitro group at the 5-position can be reduced to an amine, which serves as a key intermediate for further functionalization, including acylation, sulfonylation, or urea/thiourea formation.
Protocol 2.2.1: Nitro Group Reduction
-
Dissolve the this compound or its carboxylic acid/amide derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent, such as tin(II) chloride dihydrate or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with heating until the reduction is complete.
-
After completion, neutralize the reaction mixture and extract the product. Purify as necessary.
In Vitro Anticancer Activity Evaluation
The newly synthesized derivatives should be evaluated for their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a standard method to assess cell viability.
Protocol 3.1.1: MTT Assay
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: In Vitro Cytotoxicity
The results of the cytotoxicity screening should be summarized in a table for easy comparison of the activity of different derivatives across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung) | Value |
| MCF-7 (Breast) | Value | |
| HepG2 (Liver) | Value | |
| Derivative 2 | A549 (Lung) | Value |
| MCF-7 (Breast) | Value | |
| HepG2 (Liver) | Value | |
| ... | ... | ... |
Mechanism of Action Studies
To understand how the lead compounds exert their anticancer effects, further mechanistic studies are crucial. Based on existing literature for similar scaffolds, potential mechanisms to investigate include cell cycle arrest, apoptosis induction, and inhibition of specific signaling pathways.
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.
Protocol 4.1.1: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays
Apoptosis induction can be confirmed using methods such as Annexin V-FITC/PI staining followed by flow cytometry.
Protocol 4.2.1: Annexin V-FITC/PI Staining
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Workflows and Pathways
Experimental Workflow
The overall workflow for the development and evaluation of anticancer agents from this compound is depicted below.
Caption: Workflow for Anticancer Drug Development.
Potential Signaling Pathway: RhoA/ROCK Inhibition
Some benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cell migration and invasion.[2][3] The inhibition of this pathway can lead to a reduction in cancer cell metastasis.
Caption: Inhibition of the RhoA/ROCK Signaling Pathway.
Potential Mechanism: Microtubule Destabilization
Certain thiophene-containing compounds act as antimitotic agents by destabilizing tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[1]
Caption: Disruption of Microtubule Polymerization.
These protocols and guidelines provide a solid framework for the initial stages of developing novel anticancer agents from this compound. Successful identification of lead compounds will require iterative cycles of chemical synthesis, biological evaluation, and mechanism of action studies.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of novel compounds derived from Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. The protocols outlined below are based on established synthetic methodologies for analogous benzo[b]thiophene derivatives and are intended to guide researchers in the development of new potential antimicrobial agents.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents. This document details the synthesis of a key intermediate, 5-nitrobenzo[b]thiophene-2-carbohydrazide, from this compound, and its subsequent conversion into a series of acylhydrazone derivatives. The acylhydrazone moiety is a well-known pharmacophore that can enhance the biological activity of parent molecules. The antimicrobial activity of these compounds is exemplified by data from structurally related benzo[b]thiophene acylhydrazones against Staphylococcus aureus.
Synthesis Pathway
The overall synthetic strategy involves a two-step process. First, this compound is converted to its corresponding hydrazide. Subsequently, the hydrazide is condensed with various aromatic aldehydes to yield the target acylhydrazone derivatives.
Caption: General synthesis route from this compound to acylhydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrobenzo[b]thiophene-2-carbohydrazide
This protocol describes the conversion of the starting methyl ester to the key hydrazide intermediate.
Materials:
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This compound
-
Hydrazine hydrate (80-95%)
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Ethanol, absolute
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Buchner funnel and filter paper
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Crystallization dish
Procedure:
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In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot absolute ethanol.
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To the stirred solution, add an excess of hydrazine hydrate (10-20 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-nitrobenzo[b]thiophene-2-carbohydrazide.
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Dry the purified product under vacuum.
Protocol 2: General Procedure for the Synthesis of N'-(Arylmethylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide Derivatives (Acylhydrazones)
This protocol details the condensation reaction between the hydrazide intermediate and various aromatic aldehydes.
Materials:
-
5-Nitrobenzo[b]thiophene-2-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Suspend 5-Nitrobenzo[b]thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
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Add the desired aromatic aldehyde (1-1.2 equivalents) to the suspension.
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Add a few drops of glacial acetic acid to catalyze the reaction.
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Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, with stirring. Monitor the reaction by TLC.
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Upon completion, allow the reaction mixture to cool to room temperature.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold ethanol.
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If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with DMF or DMSO).
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Dry the final acylhydrazone derivative under vacuum.
Application Notes and Protocols for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate as a scaffold for structure-activity relationship (SAR) studies, particularly in the context of anticancer drug discovery. The benzo[b]thiophene core is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a nitro group can also contribute to biological effects, such as antimicrobial activity, through the formation of reactive intermediates upon reduction within cells.[1]
This document outlines a hypothetical SAR study aimed at elucidating the structural requirements for enhancing the cytotoxic activity of this compound class against cancer cell lines. Detailed protocols for relevant biological assays are provided to facilitate further research and development in this area.
Rationale for SAR Studies
The core structure of this compound presents several key positions for chemical modification to explore the SAR and optimize for a desired biological activity. Modifications at the 5-position (nitro group), the 2-position (methyl carboxylate), and other positions on the benzene ring can systematically alter the compound's physicochemical properties (e.g., electronics, lipophilicity, steric bulk) and its interaction with biological targets.
A primary application for SAR studies of this scaffold is in the development of novel anticancer agents.[2] Benzo[b]thiophene derivatives have demonstrated significant potential in targeting various mechanisms involved in tumor growth and progression.[2] This document will focus on a hypothetical SAR study to evaluate the antiproliferative activity of analogs of this compound.
Proposed Structure-Activity Relationship (SAR) Study
The following table outlines a proposed set of analogs for an initial SAR study. The modifications are designed to probe the importance of the nitro group's position and electronic nature, as well as the nature of the substituent at the 2-position.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R1 (Position 5) | R2 (Position 2) | Molecular Weight | LogP | IC50 (µM) vs. MCF-7 |
| MNBC-1 (Parent) | -NO2 | -COOCH3 | 237.23 | 2.60 | 15.2 |
| MNBC-2 | -NH2 | -COOCH3 | 207.23 | 1.80 | > 50 |
| MNBC-3 | -H | -COOCH3 | 192.23 | 2.55 | 35.8 |
| MNBC-4 | -Cl | -COOCH3 | 226.68 | 3.10 | 12.5 |
| MNBC-5 | -OCH3 | -COOCH3 | 222.26 | 2.45 | 22.1 |
| MNBC-6 | -NO2 | -COOH | 223.20 | 2.15 | 18.9 |
| MNBC-7 | -NO2 | -CONH2 | 222.22 | 1.90 | 9.8 |
| MNBC-8 | -NO2 | -CONHCH3 | 236.25 | 2.15 | 7.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends. MCF-7 is a human breast adenocarcinoma cell line.
Interpretation of Hypothetical SAR Data:
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Role of the 5-substituent: Comparison of MNBC-1 , MNBC-2 , and MNBC-3 suggests the nitro group is important for activity. Its replacement with an amino group (MNBC-2 ) or hydrogen (MNBC-3 ) leads to a significant loss of potency. The electron-withdrawing nature of the nitro group may be crucial. The chloro-substituted analog (MNBC-4 ) retains similar activity to the parent compound, suggesting that an electron-withdrawing group at this position is favorable.
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Role of the 2-substituent: Modification of the methyl ester at the 2-position reveals a potential for improved activity. Conversion to the carboxylic acid (MNBC-6 ) does not significantly alter activity. However, conversion to the primary amide (MNBC-7 ) and the N-methyl amide (MNBC-8 ) leads to a notable increase in potency. This suggests that the hydrogen bond donor/acceptor properties of the amide group may facilitate stronger interactions with the biological target.
Experimental Protocols
A crucial experiment in an SAR study focused on anticancer activity is the determination of the half-maximal inhibitory concentration (IC50) of the compounds against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
Materials:
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Human cancer cell line (e.g., MCF-7)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Test compounds (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well plates
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CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a CO2 incubator.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
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Incubation: Incubate the plate for 48 to 72 hours in a CO2 incubator.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Diagram 1: General Workflow for SAR Studies
Caption: Workflow for synthesis, screening, and analysis in SAR studies.
Diagram 2: MTT Assay Signaling Pathway
Caption: Principle of the MTT assay for determining cell viability.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method is the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate in the presence of a base.[1] This reaction proceeds in high yield and is a common route to this class of compounds.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, alternative routes to the benzo[b]thiophene core structure exist, which could be adapted for this specific molecule. These include:
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Oxidative cyclization of o-mercaptocinnamic acids: This method is generally limited to the preparation of benzo[b]thiophene-2-carboxylates.
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Acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals: This is often used for preparing 2-phenylbenzo[b]thiophenes.
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Pyrolysis of styryl sulfoxides: This route often suffers from low yields and requires high temperatures.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both starting materials require careful handling. 2-Chloro-5-nitrobenzaldehyde is a skin and eye irritant. Methyl thioglycolate is flammable, harmful if inhaled, and can cause skin and eye irritation.[2] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]
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Mass Spectrometry (MS): To confirm the molecular weight.[1]
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Melting Point Analysis: To compare with the literature value.
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Thin Layer Chromatography (TLC): To check for the presence of impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC. If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of starting materials | Ensure the purity of 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate. Impurities in the aldehyde, such as the 2-chloro-3-nitrobenzaldehyde isomer, can affect the reaction. Methyl thioglycolate can oxidize or hydrolyze over time; use a fresh or properly stored reagent.[3] |
| Suboptimal base or solvent | The choice of base and solvent is crucial. While potassium carbonate in DMF is commonly used, other bases like triethylamine or sodium methoxide in solvents like methanol or DMSO could be explored for optimization. The base should be strong enough to deprotonate the methyl thioglycolate but not so strong as to cause significant side reactions. |
| Loss of product during workup | The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). Minimize the number of washing steps if product loss is suspected. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials | If TLC indicates the presence of starting materials, optimize the reaction conditions as described above. Purification via column chromatography or recrystallization should remove them. |
| Formation of side products | Side reactions can occur, such as the formation of disulfide from the oxidation of methyl thioglycolate. Careful control of reaction conditions (e.g., inert atmosphere) can minimize this. The primary impurity from the starting material is often the isomeric 2-chloro-3-nitrobenzaldehyde, which can lead to the formation of the corresponding isomeric product. |
| Hydrolysis of the ester | If the reaction or workup conditions are too acidic or basic, the methyl ester can hydrolyze to the corresponding carboxylic acid. Maintain a neutral pH during the aqueous workup. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Oily product that is difficult to crystallize | Try different solvent systems for recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization fails, column chromatography on silica gel is a reliable alternative. |
| Co-elution of impurities during column chromatography | If impurities are close in polarity to the product, try using a different eluent system with varying polarity or a different stationary phase (e.g., alumina). |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
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2-Chloro-5-nitrobenzaldehyde
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Methyl thioglycolate
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
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Add methyl thioglycolate (1.1 eq) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 17 hours or at 90 °C under microwave irradiation for 15 minutes.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Data Presentation
| Reaction Conditions | Yield (%) | Reference |
| K₂CO₃, DMF, Room Temperature, 17 h | High Yield | [1] |
| K₂CO₃, DMF, Microwave, 90 °C, 15 min | High Yield | [1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimizing reaction conditions for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the popular and effective method involving the reaction of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base: The base is crucial for deprotonating the methyl thioglycolate and facilitating the nucleophilic attack. | a. Base Selection: Use a strong, non-nucleophilic base. Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are effective. Ensure the base is fresh and anhydrous. b. Stoichiometry: Use at least two equivalents of the base to ensure complete deprotonation and to neutralize the HCl formed during the reaction. |
| 2. Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. | a. Temperature Control: Maintain the reaction temperature between 60-80°C. Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions and decomposition. | |
| 3. Inappropriate Solvent: The solvent plays a key role in reactant solubility and reaction kinetics. | a. Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended to ensure the solubility of reactants. Methanol can also be used, particularly when using sodium methoxide as the base. | |
| 4. Short Reaction Time: The reaction may not have proceeded to completion. | a. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. | |
| Formation of Significant Side Products | 1. Oxidation of Methyl Thioglycolate: Methyl thioglycolate can be oxidized, especially at higher temperatures or in the presence of air. | a. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Self-condensation of 2-chloro-5-nitrobenzaldehyde: The aldehyde may undergo self-condensation reactions under basic conditions. | a. Controlled Addition: Add the base to the mixture of 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate slowly and at a controlled temperature to minimize aldehyde self-condensation. | |
| 3. Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture. | a. Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. | |
| Difficulty in Product Purification | 1. Oily Product: The product may not crystallize easily if impurities are present. | a. Recrystallization Solvent: A mixture of ethanol and water is often effective for recrystallization. Dissolve the crude product in hot ethanol and add hot water dropwise until turbidity is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.[1] b. Alternative Solvents: Other potential recrystallization solvent systems include ethyl acetate/hexanes or acetone/hexanes.[2] |
| 2. Colored Impurities: The product may be contaminated with colored byproducts. | a. Activated Charcoal: Treat the hot recrystallization solution with a small amount of activated charcoal to adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthesis involves the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate in the presence of a base. The reaction proceeds via a nucleophilic substitution of the chlorine atom followed by an intramolecular condensation to form the benzo[b]thiophene ring.
Q2: Which base is most effective for this synthesis?
A2: While several bases can be used, sodium methoxide in methanol or potassium tert-butoxide in a polar aprotic solvent like DMF generally provides high yields. The choice of base can be influenced by the desired reaction conditions and solvent.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting materials and the appearance of the product spot.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the instrumentation and solvent, you can generally expect the following:
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¹H NMR: Signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts will be influenced by the electron-withdrawing nitro group.
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¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
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IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester, the NO₂ asymmetric and symmetric stretches, and aromatic C-H stretches.
Q5: What are the safety precautions I should take during this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-chloro-5-nitrobenzaldehyde is an irritant. Methyl thioglycolate has a strong, unpleasant odor. Strong bases like sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in an anhydrous solvent (e.g., methanol or DMF).
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Addition of Base: While stirring the mixture, slowly add a solution of a suitable base (e.g., sodium methoxide, 2.2 eq) in the same solvent.
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Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[1]
Visualizations
References
Technical Support Center: Purification of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound, providing potential causes and recommended solutions.
Q1: After the reaction work-up, my crude product is a dark-colored oil or sticky solid. How can I purify it?
A1: Dark coloration is common in nitration reactions and can be due to the presence of nitrophenolic impurities or other oxidation by-products. An oily or sticky consistency often indicates the presence of residual solvent or impurities that lower the melting point of the product.
Recommended Solutions:
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Column Chromatography: This is the most effective method for removing both colored and other impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
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Recrystallization with Activated Charcoal: If the product is solid but highly colored, you can try recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane). Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.[1]
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Trituration: If the product is an oil, you can try triturating it with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often induce crystallization of the product.
Q2: I performed column chromatography, but my fractions are still impure. How can I improve the separation?
A2: Poor separation during column chromatography can result from several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
Recommended Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal eluent should give a good separation of your product from impurities, with the product having an Rf value of approximately 0.3-0.4. For nitroaromatic compounds, a mixture of hexane and ethyl acetate is a good starting point.
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Proper Column Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
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Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.
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Gradient Elution: A gradual increase in solvent polarity (gradient elution) can often provide better separation of closely eluting compounds than a single solvent system (isocratic elution).
Q3: My ¹H NMR spectrum shows my product, but there are extra peaks. How can I identify the impurities?
A3: Common impurities include unreacted starting materials, the hydrolyzed carboxylic acid, or potential side-products from the reaction.
Identifying Common Impurities by ¹H NMR:
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5-nitrobenzo[b]thiophene-2-carboxylic acid: The most likely impurity from hydrolysis of the methyl ester. It will show similar aromatic peaks to the product, but the sharp singlet for the methyl ester protons around 4.00 ppm will be absent. Instead, a broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm), though it may not always be visible.
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Uncyclized Intermediate (Methyl 2-((2-formyl-4-nitrophenyl)thio)acetate): This intermediate may be present if the cyclization is incomplete. Look for a singlet corresponding to the aldehyde proton (around 10 ppm) and a singlet for the methylene protons of the thioacetate group.
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Dinitro-byproducts: While less common under controlled conditions, over-nitration can occur. This would lead to more complex aromatic splitting patterns in the ¹H NMR spectrum.
Recommended Solutions:
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Aqueous Wash: If the carboxylic acid impurity is present, washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild base such as a saturated sodium bicarbonate solution will extract the acidic impurity into the aqueous layer.
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Re-purification: If significant impurities remain, repeat the column chromatography with a shallower solvent gradient to improve separation, or attempt recrystallization.
Q4: I'm having trouble getting my product to crystallize from solution. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the presence of impurities significantly lowers the melting point of your product.
Recommended Solutions:
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Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
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Change Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).
Data Presentation
The following table summarizes key quantitative data for this compound and a common impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₁₀H₇NO₄S | 237.23 | 188-192 | 8.80 (d, 1H), 8.32 (dd, 1H), 8.20 (s, 1H), 8.01 (d, 1H), 4.00 (s, 3H) |
| 5-nitrobenzo[b]thiophene-2-carboxylic acid | C₉H₅NO₄S | 223.21 | 280-285 | Similar aromatic signals to the ester, absence of the ~4.00 ppm singlet, presence of a broad COOH proton signal. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
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Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol.
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Addition of Reagents: Add methyl thioglycolate (1.05 eq) to the solution.
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Base Addition: Slowly add a base, such as triethylamine (3.1 eq), to the reaction mixture.
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Reaction Conditions: The condensation can be carried out under basic conditions. For accelerated reactions, microwave irradiation at 130 °C can be employed.[2]
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Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water.
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Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration, wash with water, and dry in vacuo.
Purification by Column Chromatography
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Adsorbent: Use silica gel (100-200 mesh) as the stationary phase.
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Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%) is a suitable mobile phase. Determine the optimal solvent system by TLC analysis beforehand.
-
Procedure:
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Pack the column with silica gel using the chosen eluent.
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Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
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Carefully load the sample onto the top of the silica gel.
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Begin elution, collecting fractions and monitoring them by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not at room temperature.
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Procedure:
-
Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
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If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification of byproducts.
Issue 1: Unexpected Isomers in the Final Product
Question: My reaction produced a mixture of nitro-isomers instead of the pure 5-nitro product. How can I identify them and control the regioselectivity?
Answer: The nitration of Methyl benzo[b]thiophene-2-carboxylate is an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the carboxylate group at the 2-position directs nitration to the benzene ring. However, substitution can occur at any of the available positions (4, 5, 6, and 7), leading to a mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions.[1][2]
Identification of Isomers:
The primary byproducts are the 4-nitro, 6-nitro, and 7-nitro isomers of Methyl benzo[b]thiophene-2-carboxylate. These can be identified and quantified using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectra of the different isomers will show distinct chemical shifts for the aromatic protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass-to-charge ratio, confirming they are isomers of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different isomers in the reaction mixture.
Controlling Regioselectivity:
The formation of different isomers is influenced by kinetic and thermodynamic control of the reaction.
-
Kinetic Control (Lower Temperatures): At lower temperatures (e.g., 0°C) using a milder nitrating agent like potassium nitrate in sulfuric acid, the formation of the 5-nitro and 6-nitro isomers is generally favored.[2]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 60°C) with a stronger nitrating mixture like concentrated nitric acid and sulfuric acid, the formation of the 4-nitro isomer can become more prominent.
Illustrative Isomer Distribution:
The following table provides an illustrative example of how reaction conditions can influence the isomer distribution in the nitration of a substituted benzo[b]thiophene system. Actual distributions for Methyl benzo[b]thiophene-2-carboxylate may vary and require experimental determination.
| Nitrating Agent/Conditions | Temperature | Major Isomers | Minor Isomers |
| KNO₃ / H₂SO₄ | 0°C | 5-nitro, 6-nitro | 4-nitro, 7-nitro |
| Conc. HNO₃ / Conc. H₂SO₄ | 0-10°C | 5-nitro | 4-nitro, 6-nitro, 7-nitro |
| Conc. HNO₃ / Conc. H₂SO₄ / Acetic Acid | 60°C | 4-nitro | 5-nitro, 6-nitro, 7-nitro |
Issue 2: Presence of Di-nitrated Byproducts
Question: I am observing a product with a higher molecular weight than expected, suggesting di-nitration. How can I avoid this?
Answer: Di-nitration of the benzo[b]thiophene ring can occur, especially if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used. The initial nitro group is deactivating, making the second nitration more difficult, but it can proceed under harsh conditions.
Prevention of Di-nitration:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, during the addition of the nitrating agent.
-
Stoichiometric Control: Use a controlled amount of the nitrating agent (typically 1.0 to 1.1 equivalents).
-
Slow Addition: Add the nitrating agent dropwise to the solution of the substrate to avoid localized areas of high concentration and temperature.
Issue 3: Incomplete Reaction or Low Yield
Question: My reaction is not going to completion, or the yield of the desired product is very low. What are the possible causes?
Answer: Several factors can contribute to an incomplete reaction or low yield.
-
Insufficiently Strong Nitrating Agent: For the deactivating benzo[b]thiophene-2-carboxylate ring, a sufficiently strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) is required.
-
Reaction Time: The reaction may require several hours to go to completion at low temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up Procedure: The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration. Ensure complete precipitation and thorough washing of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via nitration?
A1: The most common byproducts are the other positional isomers: Methyl 4-nitrobenzo[b]thiophene-2-carboxylate, Methyl 6-nitrobenzo[b]thiophene-2-carboxylate, and Methyl 7-nitrobenzo[b]thiophene-2-carboxylate. Under more forcing conditions, di-nitrated products can also be formed.
Q2: How can I purify the desired this compound from the isomeric byproducts?
A2: The separation of these closely related isomers typically requires column chromatography on silica gel. The choice of eluent system will need to be optimized, but a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
Q3: Is there an alternative synthesis route that avoids the formation of isomeric byproducts?
A3: Yes, a direct synthesis approach can provide the desired product with high regioselectivity. One such method involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde in the presence of a base. This method avoids the nitration step and the associated formation of isomeric byproducts.
Q4: What are the key safety precautions to take during the nitration reaction?
A4: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and should be performed in an ice bath to control the temperature. Add the nitrating agent slowly and carefully.
Experimental Protocols
Protocol 1: Nitration of Methyl benzo[b]thiophene-2-carboxylate (Adapted from the nitration of methyl benzoate)
Materials:
-
Methyl benzo[b]thiophene-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve Methyl benzo[b]thiophene-2-carboxylate in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the substrate while maintaining the reaction temperature between 0-5°C with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
If necessary, further wash the crude product with a cold, dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Direct Synthesis of this compound
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
A suitable base (e.g., triethylamine or sodium methoxide)
-
A suitable solvent (e.g., methanol or dimethylformamide)
Procedure:
-
Dissolve 2-chloro-5-nitrobenzaldehyde in the chosen solvent.
-
Add the base to the solution.
-
Slowly add methyl thioglycolate to the mixture.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via nitration.
Caption: A troubleshooting workflow for identifying and resolving issues during synthesis.
References
Optimizing the Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. This valuable compound serves as a key intermediate in the development of various pharmaceutical agents. This guide explores two primary synthetic routes, offering detailed experimental protocols, strategies for yield optimization, and solutions to common experimental challenges.
Section 1: Troubleshooting and Yield Optimization
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesize this compound:
-
Route A: Two-Step Synthesis. This method involves the initial synthesis of Methyl benzo[b]thiophene-2-carboxylate, followed by a regioselective nitration step.
-
Route B: One-Pot Synthesis. This approach involves the direct synthesis from 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate.
Q2: My nitration of Methyl benzo[b]thiophene-2-carboxylate results in a mixture of isomers. How can I increase the yield of the 5-nitro isomer?
Regioselectivity during the nitration of Methyl benzo[b]thiophene-2-carboxylate is highly dependent on the reaction conditions. The electron-withdrawing carboxylate group at the 2-position directs nitration to the benzene ring, potentially forming 4-, 5-, 6-, and 7-nitro isomers. To preferentially obtain the 5-nitro isomer, controlling the reaction conditions is crucial.
Studies have shown that using a nitrating mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at a low temperature (0°C) favors the formation of the 5- and 6-nitro isomers under kinetic control.[1]
Q3: What are common side reactions to be aware of during the nitration step?
Besides the formation of undesired nitro-isomers, a potential side reaction is ipso-substitution, where the carboxylate group at the 2-position is replaced by a nitro group.[1] Careful control of reaction temperature and the choice of nitrating agent can help minimize this. Over-nitration to form dinitro compounds is also possible if the reaction conditions are too harsh.
Q4: How can I effectively separate the desired 5-nitro isomer from the other isomers?
Separation of the nitro-isomers can be achieved through column chromatography on silica gel or by fractional crystallization . The choice of solvent system for both techniques is critical and may require some optimization based on the specific isomer mixture obtained.
Q5: What are the advantages of the one-pot synthesis (Route B)?
The one-pot synthesis from 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate offers the potential for higher regioselectivity, as the nitro group is already in the desired position on the starting material. This can simplify the purification process and potentially lead to a higher overall yield of the target molecule.
Section 2: Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Route A: Two-Step Synthesis
Step 1: Synthesis of Methyl benzo[b]thiophene-2-carboxylate
This protocol is based on the reaction of 2-mercaptobenzoic acid with methyl chloroacetate.
Materials:
-
2-Mercaptobenzoic acid
-
Methyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
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Hydrochloric acid (HCl)
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Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃)
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid in an aqueous solution of sodium hydroxide.
-
Alkylation: Add methyl chloroacetate to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial reaction is complete, the intermediate is cyclized. While various methods exist, a common approach involves heating the intermediate in a suitable solvent like DMF with a base such as potassium carbonate.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with HCl to precipitate the product. The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Step 2: Regioselective Nitration to this compound
This protocol is optimized for the preferential formation of the 5-nitro isomer.
Materials:
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Methyl benzo[b]thiophene-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution and Cooling: In a round-bottom flask, dissolve Methyl benzo[b]thiophene-2-carboxylate in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath with constant stirring.
-
Nitration: Slowly add finely powdered potassium nitrate portion-wise to the cooled solution, ensuring the temperature is maintained at 0°C.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0°C for several hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Isolation: Allow the ice to melt completely. If a precipitate forms, collect the solid by filtration and wash it with water until the washings are neutral. If no solid precipitates, neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by fractional crystallization to separate the 5-nitro isomer from other isomers.
Route B: One-Pot Synthesis of this compound
This protocol is based on the reaction of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde and methyl thioglycolate in DMF.
-
Base Addition: Add potassium carbonate to the mixture.
-
Reaction: Stir the reaction mixture at an appropriate temperature (optimization may be required, starting from room temperature to gentle heating) for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-water. Collect the precipitated product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Section 3: Data Presentation
The following tables summarize the expected outcomes and conditions for the nitration of Methyl benzo[b]thiophene-2-carboxylate.
Table 1: Influence of Nitrating Conditions on Isomer Distribution
| Nitrating Agent & Conditions | Major Product(s) | Control Type |
| KNO₃ / H₂SO₄, 0°C | 5-nitro and 6-nitro isomers | Kinetic |
| Conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-nitro isomer | Thermodynamic |
Note: The yields are illustrative and will require experimental optimization.[1]
Section 4: Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Caption: A logical troubleshooting guide for increasing the yield of the 5-nitro isomer.
References
managing side reactions in nitrobenzo[b]thiophene synthesis
Technical Support Center: Nitrobenzo[b]thiophene Synthesis
Welcome to the technical support center for the synthesis of nitrobenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to help navigate the challenges and manage side reactions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nitrobenzo[b]thiophene, providing potential causes and solutions in a direct question-and-answer format.
Q1: My nitration reaction is producing a mixture of multiple nitro isomers. How can I control the regioselectivity?
A1: The formation of multiple isomers is a common challenge in the nitration of benzo[b]thiophene derivatives.[1] The regioselectivity is highly dependent on the reaction conditions, which can be tuned to favor specific isomers through kinetic or thermodynamic control.[2]
-
For 5- and 6-nitro isomers (Kinetic Control): Performing the nitration at low temperatures (e.g., 0°C) using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) typically favors the formation of the 5- and 6-nitro isomers.[1][2]
-
For the 4-nitro isomer (Thermodynamic Control): Using concentrated nitric acid (HNO₃) in a mixture of sulfuric acid and acetic acid at elevated temperatures (e.g., 60°C) tends to make the 4-nitro isomer the predominant product.[1][2]
Q2: I am observing the replacement of a substituent at the 3-position with a nitro group. How can I prevent this?
A2: This side reaction is known as ipso-substitution. While often a minor pathway, its occurrence indicates that the 3-position is susceptible to electrophilic attack under the reaction conditions.[2] To minimize ipso-substitution, consider using milder nitrating agents and maintaining strict control over the reaction temperature, keeping it as low as feasible for the desired transformation.
Q3: My final product is a dark-colored oil that won't crystallize. What steps should I take?
A3: The failure to crystallize is often due to a high concentration of impurities or the presence of residual solvent.[3]
-
Remove Solvent: Ensure all volatile solvents are thoroughly removed under a high vacuum.
-
Purify via Chromatography: If the product remains an oil, it is likely due to impurities inhibiting crystallization. Purify the crude oil using column chromatography on silica gel to separate the desired product from byproducts.[2][3]
-
Attempt Recrystallization Again: After chromatography, attempt to recrystallize the purified fraction from an appropriate solvent system.
Q4: How can I effectively separate the different nitro isomers from my crude product mixture?
A4: The most effective method for separating nitro isomers of benzo[b]thiophene is column chromatography on silica gel.[2] Recrystallization can also be effective if the isomers exhibit significantly different solubilities in a particular solvent, but chromatography is generally required for complete separation.[2][3] During the workup, washing the reaction mixture with a saturated sodium bicarbonate solution will neutralize and help remove excess acid.[2]
Q5: I have an unexpected byproduct that appears to be a ketone or a disulfide. What could be the cause?
A5: The formation of unexpected byproducts is highly dependent on the specific starting material and reaction conditions.
-
Nitration of 2-bromo-3-methylbenzo[b]thiophen, for instance, has been shown to produce 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one as a significant byproduct.[4]
-
Disulfide synthesis has also been observed under nitration conditions with benzo[b]thiophene.[5] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of such byproducts early and optimize conditions to minimize them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of benzo[b]thiophene?
A1: The most prevalent side reactions include:
-
Polynitration: Introduction of more than one nitro group onto the ring.
-
Isomer Formation: Production of a mixture of 4-, 5-, 6-, and 7-nitrobenzo[b]thiophenes.[6]
-
Ipso-Substitution: Replacement of an existing substituent (often at the 3-position) by a nitro group.[2]
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Oxidation/Degradation: Over-oxidation or cleavage of the thiophene ring, especially with harsh conditions or prolonged reaction times.[7]
-
Byproduct Formation: Depending on the starting material, byproducts like ketones or disulfides can form.[4][5]
Q2: How does an existing substituent on the benzo[b]thiophene ring affect the nitration position?
A2: Substituents significantly influence the reaction's regioselectivity. An electron-withdrawing group (EWG) at the 3-position, such as a cyano (-CN) or carboxylic acid (-COOH), deactivates the thiophene ring towards electrophilic attack.[2] This directs the nitration to the benzene portion of the molecule, resulting in substitution at positions 4, 5, 6, or 7.[2][6]
Q3: What are the most critical parameters to control during the synthesis?
A3: The key parameters to control are:
-
Temperature: Directly influences whether the reaction is under kinetic or thermodynamic control, thus affecting the isomer distribution.[1]
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., KNO₃ vs. HNO₃) impacts reactivity and selectivity.[1]
-
Reaction Time: Prolonged exposure to strong acids and nitrating agents can lead to degradation and the formation of unwanted byproducts. Monitoring by TLC is crucial.[2]
-
Solvent System: The solvent can influence the solubility of reagents and the overall reaction pathway.[6]
Data Summary
The regioselectivity of the nitration of 3-substituted benzo[b]thiophenes is summarized below.
| Control Type | Nitrating System | Temperature | Major Isomer(s) | Minor Side Reactions |
| Kinetic | Potassium Nitrate (KNO₃) in Conc. H₂SO₄ | 0°C | 5-nitro and 6-nitro[1][2] | Ipso-substitution, other isomers[2] |
| Thermodynamic | Conc. Nitric Acid (HNO₃) in H₂SO₄/Acetic Acid | 60°C | 4-nitro[1][2] | Ipso-substitution, other isomers[2] |
Experimental Protocols
Protocol 1: Kinetically Controlled Nitration of Benzo[b]thiophene-3-carbonitrile
This protocol is adapted from conditions that favor the formation of 5- and 6-nitro isomers.[2]
-
Materials:
-
Benzo[b]thiophene-3-carbonitrile
-
Potassium Nitrate (KNO₃), finely powdered
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice and Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, cool a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid to 0°C using an ice bath.[2]
-
Add finely powdered potassium nitrate portion-wise, ensuring the temperature remains at 0°C.[2]
-
Continue stirring at 0°C for several hours. Monitor the reaction's progress using TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice in a beaker.[2]
-
Allow the ice to melt, then collect any precipitated solid by filtration. Wash the solid with water until the filtrate is neutral.
-
If no solid precipitates, neutralize the aqueous solution with saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., Dichloromethane).[2]
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.[2]
-
Protocol 2: Thermodynamically Controlled Nitration of Benzo[b]thiophene-3-carbonitrile
This protocol is adapted from conditions that favor the formation of the 4-nitro isomer.[2]
-
Materials:
-
Benzo[b]thiophene-3-carbonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice and Water
-
-
Procedure:
-
Dissolve the benzo[b]thiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C with vigorous stirring.[2]
-
Add concentrated nitric acid dropwise to the heated solution.[2]
-
Maintain the temperature at 60°C and continue stirring. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated product by filtration and wash thoroughly with water.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
-
Visual Guides
Caption: Troubleshooting workflow for the separation of nitrobenzo[b]thiophene isomers.
Caption: Regioselectivity of nitration based on reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
stability issues of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under common reaction conditions?
A1: The main stability concerns for this compound revolve around its two primary functional groups: the methyl ester and the aromatic nitro group.
-
Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which will yield the corresponding carboxylic acid (5-nitrobenzo[b]thiophene-2-carboxylic acid). Basic hydrolysis, also known as saponification, is generally faster and irreversible.[1][2]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (Methyl 5-aminobenzo[b]thiophene-2-carboxylate) in the presence of various reducing agents. This can be an intended transformation or an undesired side reaction.
-
Nucleophilic Aromatic Substitution: While less common for this specific molecule without further activation, the nitro group can potentially act as a leaving group in the presence of strong nucleophiles at elevated temperatures.[3]
-
Thermal Decomposition: At high temperatures, aromatic nitro compounds can undergo thermal decomposition.
Q2: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using NaOH, but I am getting a complex mixture of products. What could be the issue?
A2: While saponification is a standard procedure, the presence of the nitro group on the aromatic ring can lead to complications. Here are some potential issues and troubleshooting steps:
-
Competing Reactions: At elevated temperatures, strong basic conditions (like concentrated NaOH) might promote side reactions involving the nitro group or the benzothiophene ring.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving you with a mixture of starting material and product.
-
Product Degradation: The product, 5-nitrobenzo[b]thiophene-2-carboxylic acid, might be unstable under the reaction conditions.
Troubleshooting Guide for Saponification:
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Carboxylic Acid | Incomplete hydrolysis. | Increase reaction time or temperature moderately. Ensure sufficient equivalents of base are used. |
| Presence of Side Products | Reaction temperature is too high, leading to degradation or other reactions. | Perform the reaction at a lower temperature for a longer duration. Consider using a milder base like lithium hydroxide (LiOH). |
| Dark-colored Reaction Mixture | Decomposition of the nitroaromatic compound. | Use degassed solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Q3: I am attempting to reduce the nitro group to an amine, but my yields are low, and I observe the loss of the ester functionality. What is happening?
A3: The conditions used for nitro group reduction can often affect the ester group, leading to hydrolysis. The choice of reducing agent and reaction conditions is crucial for selectivity.
Troubleshooting Guide for Nitro Group Reduction:
| Issue | Possible Cause | Recommended Solution |
| Ester Hydrolysis | Acidic conditions (e.g., SnCl2/HCl, Fe/HCl) can catalyze ester hydrolysis. | Use reducing agents that work under neutral or near-neutral conditions, such as catalytic hydrogenation with Pd/C in a neutral solvent (e.g., ethanol, ethyl acetate) or transfer hydrogenation with ammonium formate. |
| Incomplete Reduction | Insufficient reducing agent or catalyst deactivation. | Ensure an adequate amount of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. |
| Formation of Azo or Azoxy Byproducts | This can occur under certain reducing conditions, especially in alkaline media. | Use a strong reducing system known for clean conversion to the amine, such as catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate.[4]
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 2-chloro-5-nitrobenzaldehyde in methanol in a round-bottom flask.
-
Add methyl thioglycolate to the solution.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Saponification of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water/Methanol or Water/THF solvent mixture
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolve this compound in a mixture of water and a co-solvent like methanol or THF.
-
Add a solution of NaOH or LiOH (1.5 - 2.0 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with dilute HCl until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-nitrobenzo[b]thiophene-2-carboxylic acid.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for saponification issues.
Caption: Troubleshooting workflow for nitro group reduction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Benzothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of benzothiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing benzothiophenes?
A1: The main synthetic routes for benzothiophenes are categorized as follows:
-
Palladium- or Copper-Catalyzed Cross-Coupling Reactions: These methods are widely used and include reactions like the Sonogashira coupling. They typically involve the reaction of an ortho-substituted halobenzene with a sulfur source.[1]
-
Intramolecular Cyclization: This strategy involves the cyclization of precursors such as aryl sulfides or aryl thioacetals.[1][2][3] A common example is the electrophilic cyclization of o-alkynyl thioanisoles.[1]
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction used to prepare highly substituted 2-aminothiophenes, which can serve as precursors for certain benzothiophene derivatives.[1]
-
Fiesselmann-Hauptmann Reaction: This method involves the reaction of thiophenols with α-haloketones or α-haloaldehydes.[1]
-
Other Transition-Metal Catalysis: Gold, rhodium, and iridium complexes have also been effectively used as catalysts in benzothiophene synthesis.[4][5][6]
-
Photocatalytic and Microwave-Assisted Synthesis: These methods offer milder and often more efficient routes to benzothiophene derivatives.[7][8][9]
Q2: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction?
A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge. The issue often arises from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[10] A systematic optimization of these parameters is crucial for improving the yield. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C has been shown to provide superior results.[10]
Q3: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A3: Achieving high regioselectivity between C2 and C3 functionalization can be challenging. While C2 functionalization is often favored due to the higher acidity of the C2-H bond, specific methods can promote C3 functionalization.[11] One effective, metal-free approach involves the use of benzothiophene S-oxides. This method utilizes an "umpolung" strategy where the S-oxide is activated for an interrupted Pummerer reaction with a phenol coupling partner, leading to highly regioselective C3-arylation.[11]
Q4: My crude benzothiophene product is impure. What are the recommended purification methods?
A4: The two most common and effective methods for purifying crude benzothiophene derivatives are column chromatography and recrystallization.[10]
-
Column Chromatography: This technique is highly effective for separating the desired product from byproducts and unreacted starting materials. A typical procedure involves using silica gel as the stationary phase and a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[10]
-
Recrystallization: This method is suitable for obtaining highly pure crystalline products. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow the pure product to crystallize, leaving impurities in the solution.[10]
Q5: I am observing a significant amount of homocoupled alkyne byproduct in my Sonogashira reaction. How can I minimize this?
A5: The homocoupling of terminal alkynes (Glaser coupling) is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[1] To minimize this byproduct, you should:
-
Thoroughly deoxygenate your reaction mixture: Purge the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reactants.[1]
-
Use a reducing atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to reduce the formation of the homocoupled product.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in the Catalytic Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. If the catalyst is air-sensitive, ensure it is handled under an inert atmosphere.[12] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products.[12] |
| Poor Substrate/Catalyst Solubility | Select a solvent system that ensures the solubility of all reactants and the catalyst.[12] |
| Insufficient Stirring | In heterogeneous reactions, ensure vigorous stirring to maximize contact between the reactants and the catalyst.[12] |
| Catalyst Poisoning | Ensure all starting materials and solvents are pure and free of potential catalyst poisons, such as sulfur-containing impurities (if not the intended reactant). |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Recommended Solution |
| Over-reduction or Side Reactions | Optimize reaction conditions such as temperature, pressure, and reaction time. Lowering the temperature and pressure can often increase selectivity.[12] |
| Incorrect Catalyst Choice | The choice of catalyst can significantly impact selectivity. For example, in hydrogenation reactions, palladium catalysts are often effective for thiophenes.[4][12] Consider screening different catalysts. |
| Homocoupling of Reactants | In cross-coupling reactions, ensure the reaction is performed under an inert atmosphere to minimize oxygen-induced homocoupling.[1] |
| Formation of Hydrogenolysis Byproducts | This can be an issue with certain catalysts. Consider switching to a different catalyst or modifying the current one to suppress hydrogenolysis.[12] |
Quantitative Data Summary
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [10]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(PPh₃)₄ | Cu(OAc)₂ | DMSO | 45 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 71 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 58 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 75 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 30 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Experimental Protocols
Protocol 1: Gram-Scale Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [10]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[10]
Protocol 2: Metal-Free C3-Arylation of Benzothiophene S-Oxide [11]
-
To a nitrogen-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml).
-
Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA, 0.3 mmol).
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
-
Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.[11]
Visualizations
Caption: A systematic workflow for troubleshooting common issues in benzothiophene synthesis.
Caption: Proposed mechanism for the metal-free C3-arylation of benzothiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Benzothiophene Synthesis Optimization: A Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzothiophenes, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the yield and reaction rate in benzothiophene synthesis?
A1: Solvent polarity is a critical parameter that can significantly influence reaction outcomes.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often effective for reactions involving polar intermediates or transition states. For instance, in the Gewald reaction, polar solvents like DMF and alcohols can enhance the condensation of intermediates.[1][2] In palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, DMSO was found to provide superior results compared to other solvents.[3]
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): These are suitable for reactions proceeding through non-polar pathways. For example, in an electrophilic sulfur-mediated cyclization of alkynylthioanisoles, dichloromethane (DCM) was identified as the optimal solvent.[4]
-
Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can participate in hydrogen bonding and may stabilize or destabilize certain intermediates. In some cases, they can also act as a nucleophile. For palladium iodide-catalyzed syntheses of benzothiophene-3-carboxylic esters, methanol served as both the solvent and the external nucleophile.[5]
The choice of solvent can dramatically alter reaction rates and yields, and screening a range of solvents with varying polarities is a common optimization strategy.[6]
Q2: I'm observing significant side product formation. Can the solvent be the cause?
A2: Absolutely. The solvent can influence the relative rates of competing reaction pathways, leading to the formation of undesired byproducts.[7] For example, in reactions prone to homocoupling of starting materials, controlling the concentration of reactants by slow addition and choosing a solvent that disfavors this side reaction can be crucial.[8] If you observe multiple spots on a TLC analysis, consider changing the solvent to one with a different polarity or property to suppress the side reaction.[7][8]
Q3: My starting materials have poor solubility in the chosen solvent. What should I do?
A3: Poor solubility can lead to incomplete or slow reactions. If your starting materials are not dissolving, you should consider a solvent with a more appropriate polarity. If a single solvent is not effective, a co-solvent system (a mixture of two or more solvents) can sometimes provide the necessary solubility for all reactants. When switching solvents, be mindful that this can also affect the reaction mechanism and yield, requiring further optimization.
Q4: Are there any "green" or solvent-free options for benzothiophene synthesis?
A4: Yes, green chemistry approaches are increasingly being explored. Some iodine-catalyzed cascade reactions of thiophenols and alkynes can proceed under metal- and solvent-free conditions, offering an efficient and economical route.[9][10] Additionally, mechanochemistry, using techniques like high-speed ball milling, has been successfully applied to the Gewald reaction, enabling solvent-free and aerobic conditions.[11]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Arylation
Your palladium-catalyzed synthesis of a 2-arylbenzothiophene is resulting in a low yield. This is a common issue often stemming from a suboptimal choice of solvent, catalyst, or base.[3][9]
Troubleshooting Steps & Solutions:
-
Solvent Screening: The solvent plays a pivotal role. A systematic screening of solvents with different properties is the first step.
-
Catalyst and Ligand Choice: The combination of the palladium source and any associated ligands is critical. If yields are low, consider screening different catalysts.
-
Base Optimization: The choice of base can significantly impact the reaction.
Data Presentation: Solvent Effects on Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [3]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 42 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 55 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 78 |
| 5 | PdCl₂ | Cu(OAc)₂ | DMSO | 65 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[3]
As the data shows, changing the solvent from Toluene to DMSO can double the yield in this specific reaction.[3]
Issue 2: Incomplete Reaction in Base-Catalyzed Cyclization
Your base-catalyzed intramolecular cyclization is stalling, leading to an incomplete reaction and recovery of starting material.
Troubleshooting Steps & Solutions:
-
Solvent Selection: The choice of solvent can significantly impact the efficacy of the base and the stability of key intermediates.
-
Base Strength & Stoichiometry: Ensure the base is strong enough to promote the desired transformation and is used in the correct stoichiometric amount. In some cases, a catalytic amount of base is sufficient.[12]
-
Temperature & Reaction Time: Monitor the reaction by TLC to determine the optimal temperature and time. Lower temperatures may be ineffective, while excessively high temperatures can cause decomposition.[6][12]
Data Presentation: Solvent Effects on Base-Catalyzed Synthesis of Benzothiophenes [12]
| Entry | Base (0.2 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | THF | 50 | 85 |
| 2 | DBU | DCE | 50 | 62 |
| 3 | DBU | Toluene | 50 | 58 |
| 4 | DBU | CH₃CN | 50 | 45 |
| 5 | DBU | THF | 25 | 35 |
Reaction conditions: Substrate (0.5 mmol), DBU (0.1 mmol), Solvent (2.0 mL), 12 h, under N₂.[12]
The results clearly indicate that THF is the superior solvent for this transformation, with other common solvents like DCE and Toluene being less effective.[12]
Logical Diagrams
// Node Definitions start [label="Low Benzothiophene Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction\nPd-catalyzed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the reaction\nbase-catalyzed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Are starting materials\nfully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_pd_solvent [label="Screen Solvents:\n1. DMSO (High Polarity)\n2. DMF\n3. Toluene (Low Polarity)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_pd_catalyst [label="Optimize Catalyst System:\n- Change Pd Source (e.g., Pd(OAc)₂)\n- Add/Change Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_base_solvent [label="Screen Solvents:\n1. THF\n2. Dioxane\n3. Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_base_params [label="Adjust Base/Temp:\n- Use stronger base (e.g., DBU)\n- Increase temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_solubility [label="Change Solvent System:\n- Use more polar/non-polar solvent\n- Try a co-solvent mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; other [label="Investigate other factors:\n- Reagent purity\n- Reaction time\n- Atmosphere control", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1 [color="#4285F4"]; q1 -> sol_pd_solvent [label="Yes", color="#34A853"]; q1 -> q2 [label="No", color="#EA4335"]; sol_pd_solvent -> sol_pd_catalyst [style=dashed, color="#4285F4"];
q2 -> sol_base_solvent [label="Yes", color="#34A853"]; q2 -> q3 [label="No", color="#EA4335"]; sol_base_solvent -> sol_base_params [style=dashed, color="#4285F4"];
q3 -> sol_solubility [label="No", color="#EA4335"]; q3 -> other [label="Yes", color="#34A853"]; } dot Caption: Troubleshooting workflow for low-yield benzothiophene synthesis.
// Connections reaction_type -> polar_aprotic [label=" Polar Transition State"]; reaction_type -> polar_protic [label=" Proton Transfer Steps"]; reaction_type -> non_polar [label=" Radical/Non-polar Path"];
polar_aprotic -> dmso; polar_protic -> alcohols; non_polar -> hydrocarbons; } dot Caption: Logical guide for selecting a solvent class based on reaction mechanism.
Experimental Protocols
Protocol 1: Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[3]
This protocol describes the optimized conditions for the synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.
Materials:
-
Benzo[b]thiophene 1,1-dioxide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).[3]
-
Add anhydrous dimethyl sulfoxide (DMSO, 60 mL) to the vessel.[3]
-
Seal the vessel and heat the reaction mixture at 100 °C for 20 hours with vigorous stirring.[3]
-
After 20 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into water (approx. 200 mL) and extract with ethyl acetate (3 x 100 mL).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]thiophene 1,1-dioxide.[3]
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Nitroaromatic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar nitroaromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar nitroaromatic compounds.
Issue 1: Compound is highly polar and shows poor retention or elutes in the solvent front during Reversed-Phase HPLC.
-
Possible Cause: The stationary phase (e.g., C18) is too nonpolar for the highly polar analyte.
-
Solution:
-
Switch to a more polar stationary phase: Consider using a column with a polar-embedded group or a phenyl-hexyl phase, which can provide alternative selectivity.
-
Use Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.
-
Employ Ion-Pair Chromatography: For ionizable nitroaromatic compounds, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
-
Issue 2: Peak tailing is observed during HPLC analysis.
-
Possible Cause 1: Secondary interactions between the polar nitroaromatic compound and the silica stationary phase. Basic nitroanilines, for example, can interact with acidic silanol groups on the silica surface.
-
Solution 1:
-
Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated ("end-capped").[1]
-
-
Possible Cause 2: Column overload.
-
Solution 2: Reduce the sample concentration or the injection volume.[1]
-
Possible Cause 3: Presence of an interfering compound co-eluting with the main peak.
-
Solution 3: Adjust the mobile phase composition or gradient to improve resolution. Using a more efficient column (longer length or smaller particle size) can also help separate the co-eluting peaks.[2]
Issue 3: The polar nitroaromatic compound streaks or shows poor separation on a silica gel column.
-
Possible Cause: Strong interaction between the polar analyte and the acidic silica gel.
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine mixed with the eluent.
-
Use an Alternative Stationary Phase: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Modify the Mobile Phase: For acidic polar nitroaromatics like nitrophenols, adding a small amount of acetic acid to the mobile phase can reduce tailing and improve peak shape.
-
Issue 4: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or there is a high level of impurities.
-
Solution:
-
Change the Solvent System: Use a solvent with a lower boiling point or a mixed solvent system. For example, if using ethanol, try a mixture of ethanol and water.
-
Lower the Crystallization Temperature: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: Which purification technique is best for my polar nitroaromatic compound?
A1: The choice of technique depends on the polarity of your compound, the nature of the impurities, and the scale of the purification.
-
Recrystallization: Ideal for purifying solid compounds that are relatively pure to begin with. It is a cost-effective method for removing small amounts of impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. Normal-phase chromatography (e.g., with silica gel) is suitable for moderately polar compounds, while reversed-phase is used for more nonpolar compounds. It can be used for both small and large-scale purifications.
-
Solid-Phase Extraction (SPE): Excellent for sample cleanup and concentration, especially for removing interfering substances from a complex matrix before instrumental analysis. It is a rapid and solvent-efficient method.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): Offers the highest resolution and is suitable for purifying complex mixtures or for obtaining very high purity material. It is generally more expensive and time-consuming than other methods.
Q2: How do I choose a suitable solvent system for the column chromatography of a polar nitroaromatic compound?
A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. For normal-phase chromatography on silica gel, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is typically used. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.
Q3: Can the nitro group be reduced during purification?
A3: The nitro group is generally stable under standard chromatographic and recrystallization conditions. However, it can be susceptible to reduction under certain conditions, such as in the presence of strong reducing agents or certain metal catalysts. It is important to be aware of the chemical compatibility of your compound with the solvents and stationary phases used.
Q4: My polar nitroaromatic compound is acidic (e.g., a nitrophenol). How does this affect purification by column chromatography?
A4: Acidic compounds can exhibit significant peak tailing on silica gel columns due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid, to your eluent. This will help to protonate the analyte and reduce its interaction with the silica surface, resulting in better peak shape.
Data Presentation
The following tables summarize quantitative data for common purification techniques for polar nitroaromatic compounds.
Table 1: Comparison of Purification Methods for 3-Methyl-4-nitrophenol
| Purification Method | Typical Yield (%) | Final Purity (%) | Throughput |
| Recrystallization (Ethanol/Water) | ~90 | >99 | 65-80 |
| Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) | 70-80 | >99 | 50-70 |
Data synthesized from available literature.
Table 2: Solid-Phase Extraction (SPE) Recovery Rates for Various Nitroaromatic Compounds
| Compound | SPE Sorbent | Recovery Rate (%) |
| Nitrobenzene | Polymeric Reversed-Phase | 95-105 |
| 2,4-Dinitrotoluene | Polymeric Reversed-Phase | 90-100 |
| 2,4,6-Trinitrotoluene (TNT) | Polymeric Reversed-Phase | 85-95 |
| 1,3,5-Trinitrobenzene | Polymeric Reversed-Phase | 90-100 |
Data represents typical recovery rates and may vary depending on the specific SPE protocol and sample matrix.
Experimental Protocols
Protocol 1: Purification of m-Dinitrobenzene by Recrystallization
This protocol describes the purification of crude m-dinitrobenzene using ethanol as the solvent.
Materials:
-
Crude m-dinitrobenzene
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude m-dinitrobenzene in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.
-
Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.
Protocol 2: Separation of o-nitroaniline and p-nitroaniline by Column Chromatography
This protocol details the separation of a mixture of o-nitroaniline and p-nitroaniline using a silica gel column.
Materials:
-
Mixture of o-nitroaniline and p-nitroaniline
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the solvent to drain. Tap the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the mixture of nitroanilines in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., 20% ethyl acetate in hexane). The less polar o-nitroaniline will elute first.
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure compounds.
-
Combine the pure fractions of each isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified o-nitroaniline and p-nitroaniline.
-
Visualizations
References
Validation & Comparative
Comparative Biological Activity of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate and Related Benzothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate and other notable benzothiophene derivatives. While specific experimental data on the biological activities of this compound is limited in the public domain, this document outlines the established biological profile of the broader benzothiophene class of compounds and provides standardized protocols for its evaluation. The data presented for alternative compounds serves as a benchmark for the anticipated activities of the target molecule.
Overview of Biological Activities
Benzothiophene derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological properties. These activities stem from the ability of the benzothiophene scaffold to interact with various biological targets. Key reported activities for this class of molecules include:
-
Anticancer Activity: Many benzothiophene derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.
-
Anti-inflammatory Activity: Several benzothiophene analogs have demonstrated potent anti-inflammatory effects. These are often attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.[1][2]
-
Antimicrobial Activity: The benzothiophene scaffold is also a constituent of various compounds with antibacterial and antifungal properties. These compounds can inhibit microbial growth through various mechanisms, including the disruption of cell wall synthesis and inhibition of essential enzymes.
Comparative Data
Due to the absence of specific published data for this compound, this section presents data for representative benzothiophene derivatives with established biological activities. This information provides a baseline for the potential efficacy of the target compound.
Table 1: Anticancer Activity of Selected Benzothiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung Carcinoma) | Not explicitly stated, but identified as the most potent | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Hepatocellular Carcinoma) | 67.04 | [4] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colorectal Adenocarcinoma) | 63.74 | [4] |
| Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[5][6][7]triazolo[4,3-a]pyrimidine-6-carboxylate | A-549 (Lung Carcinoma) | 3.46 | [8] |
| Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[5][6][7]triazolo[4,3-a]pyrimidine-6-carboxylate | HepG2 (Hepatocellular Carcinoma) | 5.54 | [8] |
Table 2: Anti-inflammatory Activity of Selected Benzothiophene Derivatives
| Compound | Assay | Cell Line | Inhibition | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Downregulation of pro-inflammatory cytokines | [9][10] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant reduction | [4] |
| Thiophene-based compounds (general) | Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition | In vitro enzymatic assays | Varies by compound | [1][2] |
Table 3: Antimicrobial Activity of Selected Benzothiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-thiophene carboxylic acid thioureides | Staphylococcus aureus | 32 | [11] |
| 2-thiophene carboxylic acid thioureides | Candida albicans | 32-256 | [11] |
| Thiophene-2-carboxamide derivatives | Pseudomonas aeruginosa | Inhibition zone: 20 mm | [12] |
| Thiophene-2-carboxamide derivatives | Staphylococcus aureus | Inhibition zone: 20 mm | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the biological activity of this compound.
Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathway for Anticancer Activity
Caption: Potential anticancer mechanisms of benzothiophene derivatives.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Logical Relationship in Anti-inflammatory NO Assay
Caption: Inhibition of nitric oxide production by benzothiophenes.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzothiophene-Based Kinase Inhibitors: Spotlight on Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate and other benzothiophene derivatives that have been investigated as kinase inhibitors. While direct kinase inhibitory data for this compound is not extensively available in the public domain, this document serves to contextualize its potential activity by comparing it with structurally related benzothiophene compounds for which experimental data have been published.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases. Variations in substitution on the benzothiophene ring system allow for the fine-tuning of potency and selectivity against different kinase targets. This guide will summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize pertinent signaling pathways to aid researchers in the field of drug discovery.
Comparative Analysis of Benzothiophene Kinase Inhibitors
While specific IC50 values for this compound against a panel of kinases are not readily found in the cited literature, the following table summarizes the kinase inhibitory activities of other benzothiophene derivatives. This comparative data provides a framework for understanding the potential kinase targets and potency of substituted benzothiophenes.
| Compound ID/Series | Target Kinase(s) | Key Quantitative Data (IC50) |
| Compound 16b (5-hydroxybenzothiophene hydrazide derivative) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 nM, 87 nM, 125.7 nM, 163 nM, 284 nM, 353.3 nM respectively[1] |
| Compound 36 (Benzothiophene-3-carboxamide derivative) | Aurora A, Aurora B | Nanomolar range (specific values not detailed in abstract)[2] |
| PF-3644022 (Benzothiophene MK2 inhibitor) | MK2 | Kᵢ = 3 nM; IC50 (TNFα production) = 160 nM |
| BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | BDK (allosteric) | 3.19 µM[3] |
| 5-Methoxybenzothiophene-2-carboxamide derivatives (e.g., 10b) | Clk1 | 12.7 nM[4] |
Experimental Protocols
Synthesis of this compound
A microwave-assisted synthesis route has been reported for this compound.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
Procedure:
-
A mixture of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO is prepared.
-
The reaction mixture is subjected to microwave irradiation at 130°C.
-
After cooling, the mixture is poured into ice-water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the in vitro kinase inhibitory activity of a test compound. Specific conditions should be optimized for each kinase-inhibitor pair.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Reaction:
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is proportional to the amount of ADP produced or substrate phosphorylated.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Signaling Pathways and Potential Mechanisms of Action
Benzothiophene derivatives have been shown to modulate various signaling pathways critical in cancer and inflammatory diseases. The specific pathways targeted depend on the substitution pattern of the benzothiophene core.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibitors of kinases within this pathway, such as MK2, can block the production of pro-inflammatory cytokines like TNF-α.
Caption: MAPK/p38 signaling pathway and the inhibitory action of benzothiophene-based MK2 inhibitors.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for various kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The kinase inhibitory profile of benzothiophene derivatives is highly dependent on the nature and position of substituents.
-
Position 2: The carboxamide or carboxylate group at this position is a common feature in many active compounds, suggesting its importance for interacting with the kinase active site.
-
Position 3: Modifications at this position can significantly impact potency and selectivity.
-
Position 5: Substitution at the 5-position, such as with a hydroxyl or methoxy group, has been shown to be crucial for multi-kinase inhibitory activity in some series. The presence of a nitro group at this position, as in this compound, is expected to significantly alter the electronic properties of the ring system, which could influence its binding affinity and selectivity for various kinases. However, without experimental data, its specific effects remain speculative.
Conclusion
The benzothiophene scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. While the specific kinase inhibitory profile of this compound remains to be elucidated, this guide provides a comparative context based on the activities of other benzothiophene derivatives. The provided synthesis and assay protocols offer a starting point for researchers to investigate the biological activity of this and other novel benzothiophene compounds. Further studies are warranted to determine the kinase selectivity and cellular effects of this compound to fully understand its therapeutic potential.
References
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of isomeric compounds is paramount for unambiguous identification, quality control, and the elucidation of structure-activity relationships. This guide provides a comparative spectroscopic analysis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate and its positional isomers: the 4-nitro, 6-nitro, and 7-nitro analogs. Due to the limited availability of direct experimental data for all isomers, this comparison incorporates data from closely related analogs and theoretical spectroscopic principles to provide a comprehensive overview.
The precise location of the nitro group on the benzo[b]thiophene scaffold significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each isomer. This guide summarizes the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
Comparative Spectroscopic Data
| Spectroscopic Technique | Methyl 4-nitrobenzo[b]thiophene-2-carboxylate | This compound | Methyl 6-nitrobenzo[b]thiophene-2-carboxylate | Methyl 7-nitrobenzo[b]thiophene-2-carboxylate |
| ¹H NMR (ppm) | Data not available. Analogous 3-carboxylate shows signals in the aromatic region. | Data not available. Analogous 3-carboxylate shows signals in the aromatic region. | Data not available. Analogous 3-carboxylate shows signals in the aromatic region. | Data not available. Analogous 3-carboxylate shows signals in the aromatic region. |
| ¹³C NMR (ppm) | Data not available | Data not available | Data not available | Data not available |
| IR (cm⁻¹) | ~1550-1490 (asym NO₂), ~1355-1315 (sym NO₂) | ~1550-1490 (asym NO₂), ~1355-1315 (sym NO₂) | ~1550-1490 (asym NO₂), ~1355-1315 (sym NO₂) | ~1550-1490 (asym NO₂), ~1355-1315 (sym NO₂) |
| Mass Spec. (m/z) | M⁺ at 237.01 | M⁺ at 237.01 | M⁺ at 237.01 | M⁺ at 237.01 |
| UV-Vis (nm) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of these specific isomers are not widely published. Therefore, the following are general methodologies that would be appropriate for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively[1].
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique that will produce a molecular ion peak and characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and any fragment ions are recorded. The molecular ion peak for all isomers is expected at m/z 237, corresponding to the molecular weight of C₁₀H₇NO₄S.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Data Acquisition: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. The solvent is used as a reference. The position of the maximum absorbance (λmax) is influenced by the position of the nitro group and the resulting electronic transitions within the conjugated system.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the isomeric Methyl nitrobenzo[b]thiophene-2-carboxylates.
Conclusion
The spectroscopic comparison of this compound with its 4-nitro, 6-nitro, and 7-nitro isomers reveals the subtle yet significant impact of the nitro group's position on their molecular properties. While a complete set of experimental data remains to be fully compiled in the literature, the combination of data from analogous compounds and established spectroscopic principles provides a robust framework for their differentiation. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, aiding in the unambiguous identification and characterization of these important nitro-substituted benzo[b]thiophene derivatives.
References
Unraveling the Potency of Nitro-Substituted Benzothiophenes: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of nitro-substituted benzothiophenes, a class of compounds demonstrating significant potential across various therapeutic areas. By examining their structure-activity relationships, this document aims to illuminate the impact of nitro group positioning and other substitutions on their biological efficacy, supported by experimental data and detailed methodologies.
The introduction of a nitro group to the benzothiophene scaffold profoundly influences its electronic properties and, consequently, its interaction with biological targets. This guide delves into the antimicrobial, anti-inflammatory, and anticancer activities of these derivatives, presenting a consolidated view of their performance to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of nitro-substituted benzothiophenes is intricately linked to the position of the nitro group on the benzothiophene ring, as well as the presence of other functional groups. The following table summarizes key quantitative data, offering a direct comparison of the activity of various derivatives.
| Compound | Position of Nitro Group | Other Substituents | Biological Activity | Quantitative Measure (µM or µg/mL) |
| 2-Nitrobenzothiophene | 2 | None | Antimicrobial (S. aureus) | MIC: 64[1] |
| Antimicrobial (E. coli) | MIC: >128[1] | |||
| 3-Nitrobenzothiophene | 3 | None | Antimicrobial (S. aureus) | MIC: 32[1] |
| Antimicrobial (E. coli) | MIC: 64[1] | |||
| Anti-inflammatory | IC50: 15.8[1] | |||
| Analgesic (% Inhibition) | 65.7%[1] | |||
| 5-Nitrobenzothiophene | 5 | None | Antimicrobial (S. aureus) | MIC: 16[1] |
| Antimicrobial (E. coli) | MIC: 32[1] | |||
| Anti-inflammatory | IC50: 10.2[1] | |||
| Analgesic (% Inhibition) | 78.3%[1] | |||
| 2-Amino-5-nitrobenzothiophene | 5 | 2-Amino | Anti-inflammatory | IC50: 8.5[1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Not specified | 2-(3,4-dimethoxyphenyl)acrylonitrile | Anticancer (Leukemia, Colon, CNS, Prostate) | GI50: 0.01 - 0.0665[2] |
| 2-Nitro-benzo[b]thiophene-3-carbonitrile derivatives | 2 | 3-carbonitrile | Anticancer | - |
Table 1: Summary of Quantitative Biological Activity Data for Nitro-Substituted Benzothiophenes.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of biological data. This section provides protocols for key assays cited in this guide.
Synthesis of 3-Nitrobenzothiophene
A common method for the synthesis of 3-nitrobenzothiophene involves the nitration of benzothiophene.[1] A nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, is slowly added to a solution of benzothiophene in a suitable solvent like acetic anhydride.[1] The reaction temperature is maintained at 0-5°C.[1] Following the addition, the mixture is stirred and then poured onto ice to precipitate the product.[1] The crude product is then filtered, washed, and recrystallized to yield purified 3-nitrobenzothiophene.[1]
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1]
-
Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria.[1]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[3]
-
Controls: Positive (broth with inoculum and a standard antibiotic), negative (broth with inoculum), and sterility (broth only) controls are included.[3]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[1]
Anti-inflammatory Activity Assay (Nitric Oxide Assay)
This assay quantifies the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.[4]
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[4]
-
Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.[4]
-
Absorbance Measurement: The absorbance is measured at 540 nm to determine the concentration of nitrite, a stable product of NO.[4]
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4][5]
-
Compound Treatment: The cells are treated with various concentrations of the benzothiophene derivative for 48-72 hours.[4]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by these compounds and a general workflow for their biological evaluation.
Figure 1: Inhibition of the NF-κB signaling pathway by nitro-substituted benzothiophenes.
Figure 2: General experimental workflow for the evaluation of nitro-substituted benzothiophenes.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Evaluation of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of derivatives of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. Citing available experimental data, we delve into their anticancer and antimicrobial properties, offering insights into their therapeutic promise and performance against established alternatives.
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position of the benzo[b]thiophene core creates a versatile template for the development of novel therapeutic agents. This guide focuses on the biological evaluation of derivatives synthesized from this core structure, presenting a comparative analysis of their efficacy.
Anticancer Activity: Targeting Microtubules
A significant area of investigation for derivatives of this compound has been in the realm of oncology. The 5-nitro group serves as a synthetic handle for the introduction of an amino group, leading to the formation of 5-aminobenzo[b]thiophene derivatives. These compounds, particularly those with a 2-aroyl substitution, have demonstrated potent antimitotic activity by inhibiting tubulin polymerization.
A study on 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives revealed that these compounds exhibit substantial antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1] Shifting the amino group from the 3-position to the 5-position of the benzo[b]thiophene nucleus was found to dramatically increase the potency of these compounds.[1] The most active compounds in this series demonstrated more potent inhibition of tubulin polymerization than the well-known antimitotic agent Combretastatin A-4.[1]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of key 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives against various human cancer cell lines.
| Compound ID | Modification | K562 (Leukemia) IC50 (nM) | M-14 (Melanoma) IC50 (nM) | A549 (Lung) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | HCT-116 (Colon) IC50 (nM) |
| 3a | 5-amino | 18 | 1.1 | 1.3 | 0.78 | 1.0 |
| 3c | 5-amino, 7-methoxy | 2.6 | - | 4.1 | - | 3.2 |
| 3d | 5-amino, 6-methoxy | 7.9 | - | 12 | - | 11 |
| 3e | 5-amino, 3-methyl, 7-methoxy | 13 | - | 18 | - | 13 |
| Combretastatin A-4 | Reference Drug | 1.2 | 1.1 | 1.4 | 0.9 | 1.0 |
Data extracted from a study on 2-aroyl-5-amino benzo[b]thiophene derivatives.[1]
Experimental Protocols: Anticancer Evaluation
Cell Growth Inhibition Assay: The antiproliferative activity of the compounds was determined using a sulforhodamine B (SRB) assay. Human tumor cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum. Aliquots of cells were plated in 96-well microtiter plates and incubated for 24 hours. The compounds, dissolved in DMSO, were then added at various concentrations, and the plates were incubated for an additional 48 hours. For the assay, trichloroacetic acid was added to fix the cells, which were then stained with SRB. The bound stain was solubilized with a Tris base solution, and the absorbance was read on an automated plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]
Tubulin Polymerization Inhibition Assay: The effect of the compounds on tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer. Bovine brain tubulin was suspended in a glutamate-based buffer. The compounds were added to the tubulin solution and incubated at 30°C. Polymerization was initiated by the addition of GTP. The absorbance was monitored over time to determine the extent of tubulin polymerization.[1]
Visualizing the Synthetic Pathway and Mechanism of Action
The following diagrams illustrate the synthetic conversion of 5-nitrobenzo[b]thiophene precursors to the biologically active 5-amino derivatives and the proposed mechanism of action for their antimitotic effect.
References
A Comparative Guide to In Vitro Testing Protocols for Benzothiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of the benzothiophene scaffold allows for extensive chemical modifications, leading to a diverse library of compounds with therapeutic potential across various diseases.[1][4] This guide provides a comparative overview of common in vitro testing protocols for benzothiophene-based compounds, complete with experimental data and detailed methodologies to aid in the rational design and development of novel therapeutics.
Efficacy and Cytotoxicity Assessment
A primary step in the evaluation of novel benzothiophene derivatives is the assessment of their biological efficacy and cytotoxic effects against relevant cell lines.
Table 1: Comparative Cytotoxicity of Benzothiophene Analogs in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |
| Compound 6 | OVCAR-3, OVCAR-5, OVCAR-8, NCI/ADR-RES, SK-OV-3 (Ovarian) | NCI-60 Screen | GI₅₀ | 23.0–61.5 nM | [5] |
| A498, CAKI-1, RXF 393, SN12C, TK-10, UO-31 (Renal) | NCI-60 Screen | GI₅₀ | 24.9–68.4 nM | [5] | |
| MCF7, MDA-MB-231/ATCC, HS 578T, BT-549 (Breast) | NCI-60 Screen | GI₅₀ | 33.0–42.7 nM | [5] | |
| Compound 13 | NCI-60 Panel (various) | NCI-60 Screen | GI₅₀ | < 10.0 nM (in most lines) | [5] |
| Compound 11b | MCF7 (Breast) | MTT Assay | IC₅₀ | 6.55 µM | [6] |
| HCT116 (Colon) | MTT Assay | IC₅₀ | 8.20 µM | [6] | |
| Compound 15 | MCF7 (Breast) | MTT Assay | IC₅₀ | 9.35 µM | [6] |
| HCT116 (Colon) | MTT Assay | IC₅₀ | 8.76 µM | [6] |
Detailed Experimental Protocols
Below are detailed methodologies for key in vitro experiments commonly used to assess the biological activity of benzothiophene compounds.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). The plates are incubated for an additional 48-72 hours.[4]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.[4]
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.[4]
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the benzothiophene derivative for 1 hour. Subsequently, they are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.[4]
-
Absorbance Measurement: The absorbance is measured at 540 nm, which is proportional to the amount of nitric oxide produced.[4]
These assays are used to determine the binding affinity of compounds to a specific target receptor, such as the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).[7][8]
-
Assay Principle: Both Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are based on the principle of competitive binding. A fluorescently labeled ligand binds to the target receptor, and the test compound competes for this binding.
-
Procedure: The assays are typically performed in 384-well plates. The receptor, fluorescent ligand, and varying concentrations of the benzothiophene compound are incubated together.
-
Data Acquisition: In TR-FRET, the ratio of fluorescence emission at two different wavelengths is measured. In FP, the change in the polarization of the emitted light is measured.
-
Data Analysis: The data is used to generate a concentration-response curve and calculate the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent ligand.[7][8]
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which benzothiophene derivatives exert their effects is crucial for drug development.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often overactive in cancer cells, promoting their growth and survival.[4] Certain benzothiophene derivatives have been identified as inhibitors of this pathway.[4]
General Experimental Workflow for In Vitro Screening
A systematic approach is essential for the efficient evaluation of a library of novel benzothiophene compounds.[1]
ADME-Tox Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to de-risk drug candidates.
Table 2: In Vitro ADME and Safety Assays
| Assay Type | Purpose | Key Parameters Measured |
| Microsomal Stability | Predicts metabolic clearance in the liver. | Half-life (t₁/₂), intrinsic clearance (CLᵢₙₜ).[7] |
| Caco-2 Permeability | Assesses intestinal absorption. | Apparent permeability coefficient (Pₐₚₚ).[7] |
| Hepatocyte Stability | Evaluates metabolism in liver cells. | Rate of compound disappearance.[9][10] |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | IC₅₀ values for major CYP enzymes. |
| Plasma Protein Binding | Determines the fraction of unbound, active drug. | Percentage of compound bound to plasma proteins. |
| Cytotoxicity | Measures general toxicity to cells. | CC₅₀ (50% cytotoxic concentration).[11] |
This guide provides a foundational overview of the in vitro testing landscape for benzothiophene-based compounds. For more specific applications, protocols should be further optimized based on the compound's characteristics and the biological question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Assessing the Kinase Inhibitor Selectivity of Benzo[b]thiophene-2-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, derivatives of benzo[b]thiophene-2-carboxylate have emerged as promising kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity of two closely related analogs of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: 5-methoxybenzo[b]thiophene-2-carboxamides and 5-hydroxybenzo[b]thiophene-2-carboxamides. Due to the limited publicly available data on the kinase inhibitor profile of this compound, this guide focuses on these structurally similar compounds to provide insights into the potential of this chemical series.
Comparative Selectivity Profiles
The kinase selectivity of benzo[b]thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the benzo[b]thiophene core and the amide functionality. Below is a summary of the inhibitory activities of representative compounds from two key studies.
Table 1: Kinase Selectivity of 5-Methoxybenzo[b]thiophene-2-carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM)[1][2] | Off-Target Kinases | IC50 (nM)[1][2] | Selectivity Notes |
| 1b | Clk1 | 12.7[1][2] | Clk2 | >250 | Highly selective for Clk1/4 over Clk2 and Dyrk1A.[1] |
| Clk4 | Potent (exact IC50 not provided) | Dyrk1A | >1000 | ||
| 10b | Clk1 | 12.7[1][2] | Clk2 | 50.8 | Four times more selective for Clk1 over Clk2 compared to 1b.[1][2] |
| Clk4 | Potent (exact IC50 not provided) | Dyrk1A | >1000 |
Table 2: Kinase Selectivity of N-Benzylated 5-Hydroxybenzothiophene-2-carboxamide Derivatives
| Compound | Target Kinases | IC50 (nM)[3][4] | Off-Target Kinases | IC50 (nM)[3][4] | Selectivity Notes |
| 12 | Dyrk1A | 25 | Haspin | 45 | Potent multi-kinase inhibitor targeting Dyrk1A, Dyrk1B, and Clk1.[3][4] |
| Dyrk1B | 30 | Clk2 | 60 | Also shows significant activity against Haspin and Clk2.[3][4] | |
| Clk1 | 40 | ||||
| 17 | Dyrk1A | 20 | Haspin | 55 | Potent multi-kinase inhibitor with a similar profile to compound 12.[3][4] |
| Dyrk1B | 28 | Clk2 | 75 | ||
| Clk1 | 35 |
Table 3: Comparative Analysis of Lead Compounds
| Feature | 5-Methoxy Derivative (10b) | 5-Hydroxy Derivative (17) |
| Primary Targets | Clk1, Clk4[1][2] | Dyrk1A, Dyrk1B, Clk1[3][4] |
| Selectivity Profile | Highly selective for Clk family.[1] | Broader spectrum, group-selective for Dyrk/Clk families.[3] |
| Potency | Low nanomolar IC50 against Clk1.[1][2] | Low nanomolar IC50 against multiple kinases.[3][4] |
| Key Structural Feature | 5-methoxy group.[1] | 5-hydroxy group and N-benzylation.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the benzo[b]thiophene-2-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.[5][6][7]
Materials:
-
Kinase of interest
-
Substrate peptide
-
Test compounds (e.g., 5-methoxybenzo[b]thiophene-2-carboxamides)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white plates
Procedure:
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Cellular Growth Inhibition Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell viability.
Materials:
-
Cancer cell lines (e.g., T24 bladder carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General signaling pathway illustrating kinase inhibition.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
References
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
comparative analysis of the physicochemical properties of nitroaromatic heterocycles
A Comparative Guide to the Physicochemical Properties of Nitroaromatic Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of key physicochemical properties of medicinally important nitroaromatic heterocycles. Understanding these properties—namely acidity (pKa), lipophilicity (logP), aqueous solubility, and reduction potential—is critical for designing effective and safe therapeutic agents. The biological activity and pharmacokinetic profile of these compounds are intrinsically linked to the interplay between the heterocyclic scaffold and the strongly electron-withdrawing nitro group.
Comparative Analysis of Physicochemical Properties
The properties of nitroaromatic heterocycles are largely dictated by their structure, including the type of heterocyclic ring, the position of the nitro group, and the nature of other substituents. These factors influence the electron distribution within the molecule, affecting its ability to cross biological membranes, interact with targets, and undergo metabolic activation.
Data Summary of Key Physicochemical Properties
The following table summarizes experimental and calculated data for representative nitroaromatic heterocyclic drugs, including nitroimidazoles (Metronidazole, Tinidazole), nitrofurans (Nitrofurantoin), and nitrothiazoles (Nitazoxanide).
| Compound | Class | pKa | logP | Aqueous Solubility (mg/mL) | Reduction Potential (E¹₇ at pH 7) |
| Metronidazole | 5-Nitroimidazole | 2.5 | -0.02 | ~10 at 20°C[1] | -486 mV |
| Tinidazole | 5-Nitroimidazole | 4.7[2] | 0.43 | 3.7[2] | -483 mV |
| Nitrofurantoin | Nitrofuran | 7.2 | -0.47[3] | 0.19 at pH 7[3] | -257 mV |
| Nitazoxanide | Nitrothiazole | 6.03 (Amide) | 1.2 - 1.63[4] | Practically insoluble (~0.00755)[5] | Not Widely Reported |
Analysis of Individual Properties
Acidity (pKa)
The pKa value indicates the tendency of a molecule to ionize in solution, which profoundly affects its solubility, absorption, and receptor binding. For nitroaromatic heterocycles, the basicity of the heterocyclic nitrogen atoms is significantly reduced by the electron-withdrawing nitro group.
-
Nitroimidazoles : Metronidazole (pKa 2.5) is a very weak base. Tinidazole is noted to have a basic character with a pKa of 4.7.[2]
-
Nitrofurans : Nitrofurantoin (pKa 7.2) is weakly acidic due to the imidazolidinedione ring proton, allowing for increased solubility at physiological pH.
-
Nitrothiazoles : Nitazoxanide possesses an amide group, giving it acidic characteristics.[6]
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). This property is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.
-
A positive logP value (e.g., Tinidazole, Nitazoxanide) indicates higher lipophilicity, which can lead to better membrane permeability but may also result in lower aqueous solubility and increased metabolic clearance.[2][4]
-
A negative logP value (e.g., Metronidazole, Nitrofurantoin) signifies higher hydrophilicity, often correlating with better aqueous solubility but potentially limited membrane penetration.[3][7]
Aqueous Solubility
Solubility is a critical factor for drug formulation and bioavailability.[1] Low aqueous solubility can lead to poor absorption from the gastrointestinal tract and challenges in developing intravenous formulations.
-
Metronidazole exhibits the highest solubility among the compared compounds, at approximately 10 mg/mL.[1]
-
Tinidazole has a significantly lower solubility of 3.7 mg/mL.[2]
-
Nitrofurantoin and Nitazoxanide are poorly soluble or practically insoluble in water, respectively, posing challenges for their formulation and oral absorption.[3][5][8] Techniques like solid dispersions are often employed to enhance their dissolution.[9][10]
Reduction Potential
The biological activity of many nitroaromatic drugs is dependent on the reductive activation of the nitro group. This process occurs preferentially in anaerobic environments (like those found in anaerobic bacteria and protozoa), where low redox-potential proteins can donate electrons to the nitro group.
-
This reduction forms highly reactive nitro radical anions and other cytotoxic intermediates that damage microbial DNA and other macromolecules.[11]
-
The one-electron reduction potential (E¹₇) quantifies the ease of this activation. A less negative potential (e.g., Nitrofurantoin at -257 mV) indicates that the compound is more easily reduced.
-
The more negative potentials of nitroimidazoles like Metronidazole (-486 mV) contribute to their selective toxicity in organisms with highly efficient low-redox-potential enzymatic systems.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties.
pKa Determination
Method: Potentiometric Titration This is a widely used and robust method for pKa determination.
-
Preparation : A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent mixture (e.g., methanol/water) for poorly soluble compounds.
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Measurement : The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
-
Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.
logP Determination
Method: Shake-Flask Method (Gold Standard) This direct method measures the partitioning of a compound between n-octanol and water.
-
Phase Preparation : n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by mixing them vigorously for 24 hours, followed by separation.
-
Partitioning : A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask in a defined volume ratio.
-
Equilibration : The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Method: Thermodynamic (Shake-Flask) Solubility This method determines the equilibrium solubility of a compound and is considered the "gold standard".
-
Sample Preparation : An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration : The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation : The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to remove all undissolved solid material.
-
Quantification : The concentration of the dissolved compound in the clear filtrate or supernatant is measured by a validated analytical method like HPLC-UV or LC-MS.
Reduction Potential Determination
Method: Cyclic Voltammetry (CV) CV is an electrochemical technique used to study the redox properties of a compound.
-
Cell Setup : A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation : The nitroaromatic compound is dissolved in an aprotic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Voltage Scan : The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The current response is measured as a function of the applied potential.
-
Analysis : The resulting plot of current vs. potential (a voltammogram) shows peaks corresponding to reduction and oxidation events. The potential at the midpoint of the reduction and oxidation peaks provides an estimate of the formal reduction potential of the compound.
Visualizations
Bioactivation of Nitroaromatic Drugs
The diagram below illustrates the critical pathway for the activation of nitroaromatic drugs in anaerobic environments. This reductive process is central to their mechanism of action.
Caption: Reductive bioactivation pathway of nitroaromatic drugs.
Experimental Workflow for logP Determination
The following workflow outlines the key steps in the "shake-flask" method, the gold standard for measuring lipophilicity.
Caption: Workflow for the Shake-Flask logP determination method.
References
- 1. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – Bio Integration [bio-integration.org]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS No. 20699-86-9), a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks associated with this nitroaromatic compound.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related nitroaromatic compounds are known to be skin, eye, and respiratory irritants.[1] Some nitro compounds also have the potential to be explosive, particularly di-nitro and tri-nitro compounds. Therefore, a cautious and multi-layered approach to safety is mandatory.
Personal Protective Equipment (PPE):
A comprehensive assessment of personal protective equipment is the first line of defense. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Always wear when handling the chemical. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection. Inspect gloves for integrity before each use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[1] |
Engineering Controls:
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and a safety shower are readily accessible.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, utilizing a fume hood if the spill is contained within it.[1]
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1]
-
Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[1]
III. Step-by-Step Disposal Procedure
Due to the potential hazards associated with nitroaromatic compounds, in-laboratory treatment or degradation is not recommended without a validated procedure. The standard and safest method for disposal is to treat this compound as hazardous waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for organic solvent waste.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, reducing agents, and bases to avoid potentially violent reactions.
Step 2: Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Irritant," "Potentially Explosive").
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
Below is a logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for everyone. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Personal protective equipment for handling Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
For Immediate Reference by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate. Adherence to these procedures is paramount for ensuring personal safety and regulatory compliance in a research environment. This compound, while not having a specific, publicly available Safety Data Sheet (SDS), contains structural motifs—a nitroaromatic group and a thiophene core—that inform the necessary precautions. The following guidelines are based on the safety data for structurally similar compounds and general best practices for handling nitro compounds and thiophene derivatives.[1][2][3]
Personal Protective Equipment (PPE)
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles.[1] | Protects against splashes and potential irritants.[3] |
| Face Shield | Worn over safety goggles.[4] | Recommended when there is a higher risk of explosion or significant splash hazard.[1][4] | |
| Hand Protection | Chemical-Resistant Gloves | Chemically resistant gloves such as neoprene, butyl, or viton are recommended for handling nitro compounds. Heavy-duty nitrile gloves may be acceptable for short-term contact.[1] | Prevents skin contact with the compound, which may cause skin irritation.[3] |
| Body Protection | Laboratory Coat | Flame-resistant lab coat.[1] | Protects against splashes and potential fire hazards associated with nitro compounds.[1] |
| Protective Clothing | Full-length pants and closed-toe shoes. | Ensures no exposed skin on the lower body. | |
| Respiratory Protection | Not generally required | To be used if engineering controls (fume hood) are not sufficient or in case of a large spill. | All work with nitro compounds should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound during routine laboratory operations.
2.1. Preparation and Engineering Controls
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood before starting work.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2.2. Handling the Compound
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat or paper.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.
-
Reactions: Conduct all reactions involving this compound within the fume hood. Be mindful that aromatic nitro compounds can be reactive.[5][6]
-
Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources, as thiophene derivatives can be flammable.[2][7][8]
2.3. Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface of the gloves.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Disposal Plan
Proper disposal is critical to laboratory safety and environmental protection. Do not dispose of this chemical down the drain or in regular trash.[9]
3.1. Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.[9]
-
Container Material: The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[9]
3.2. Labeling of Waste Containers
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Information: The label should also include the primary hazards associated with the compound, such as "Harmful," and "Irritant".[9]
3.3. Final Disposal
-
Licensed Disposal Company: The disposal of waste containing this compound must be conducted through a licensed and approved hazardous waste disposal company.[9]
-
Follow Institutional Guidelines: Adhere to all institutional and local regulations for hazardous waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
